4-(1-Phenylethoxy)pyridin-2-amine CAS 1566382-11-3 properties
Topic: (CAS 1566382-11-3) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary 4-(1-Phenylethoxy)pyridin-2-amine (CAS 1566382-11-3) is a specialized heterocyclic building block...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: (CAS 1566382-11-3)
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
4-(1-Phenylethoxy)pyridin-2-amine (CAS 1566382-11-3) is a specialized heterocyclic building block primarily utilized in the synthesis of Type I and Type II kinase inhibitors . Its structural core—a 2-aminopyridine moiety substituted at the 4-position with a chiral ether—functions as a critical hinge-binding pharmacophore .
This scaffold mimics the adenine ring of ATP, allowing the 2-amino group and the pyridine nitrogen to form a bidentate hydrogen-bonding network with the kinase hinge region. It is structurally analogous to the core intermediates used in the synthesis of Crizotinib (Xalkori) and next-generation MET/ALK/ROS1 inhibitors, where the 1-phenylethoxy group provides hydrophobic occupancy of the ATP-binding pocket's back-cleft.
Chemical Architecture & Properties
Structural Analysis
The molecule consists of a pyridine ring substituted with an electron-donating amino group at C2 and a lipophilic 1-phenylethoxy ether at C4.
Hinge Binder: The 2-aminopyridine motif (N1 acceptor, 2-NH2 donor) is the primary anchor.
Chirality: The benzylic carbon of the ethoxy group is a chiral center. While CAS 1566382-11-3 typically refers to the racemate, the (R)-enantiomer is frequently the bioactive eutomer in related kinase inhibitors (e.g., Crizotinib), as it orients the phenyl ring into the hydrophobic selectivity pocket.
Physicochemical Data
Property
Value
Notes
CAS Number
1566382-11-3
Molecular Formula
C₁₃H₁₄N₂O
Molecular Weight
214.26 g/mol
Appearance
White to off-white solid
Predicted logP
~1.8 - 2.1
Moderate lipophilicity; good membrane permeability.
pKa (Pyridine N)
~6
Exploratory
Chemical Structure and Therapeutic Potential of 4-(1-Phenylethoxy)pyridin-2-amine: A Technical Guide
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Author: BenchChem Technical Support Team. Date: March 2026
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Executive Summary
The compound 4-(1-phenylethoxy)pyridin-2-amine (hereafter referred to as 4-PEP2A) represents a highly versatile and privileged pharmacophore in modern drug discovery. Originally inspired by the structural architecture of first-generation ALK/ROS1 inhibitors like Crizotinib, the 2-amino-alkoxypyridine scaffold has demonstrated profound utility in targeting receptor tyrosine kinases (RTKs) in non-small cell lung cancer (NSCLC) [1]. Furthermore, positional isomers of this scaffold have recently been identified as potent antagonists of endosomal Toll-like Receptors (TLRs), highlighting its cross-therapeutic applicability in both oncology and immunology [2].
This whitepaper provides an in-depth technical analysis of the 4-PEP2A scaffold, detailing its structural biology, synthetic methodologies, and biological evaluation protocols.
Structural Anatomy & Pharmacophore Dynamics
The pharmacological efficacy of 4-PEP2A is intrinsically linked to its bipartite structural design, which perfectly complements the ATP-binding cleft of target kinases.
The 2-Aminopyridine Core (Hinge Binder): The heteroaromatic pyridine ring and the exocyclic amine at the C2 position serve as the primary anchoring motif. In the kinase hinge region (e.g., Met1946 in ROS1), the pyridine nitrogen acts as a hydrogen bond acceptor, while the C2-amine acts as a hydrogen bond donor. This dual interaction mimics the binding of the adenine ring of ATP.
The 1-Phenylethoxy Moiety (Hydrophobic Binder): Positioned at C4, this ether-linked aromatic group projects deep into the hydrophobic pocket adjacent to the ATP-binding site.
Stereochemical Causality: The chiral center at the ethoxy carbon dictates binding affinity. The (R)-enantiomer consistently outperforms the (S)-enantiomer. The methyl group of the (R)-configuration wedges into a highly conserved, sterically restricted cleft, whereas the (S)-configuration induces a severe steric clash with the kinase P-loop, drastically reducing binding affinity [1].
Fig 1. Pharmacophore model of 4-(1-phenylethoxy)pyridin-2-amine in kinase binding.
The synthesis of 4-PEP2A is achieved via a robust Nucleophilic Aromatic Substitution (SNAr) utilizing 2-amino-4-chloropyridine and 1-phenylethanol.
Step-by-Step Protocol
Alkoxide Generation: Dissolve 1.2 equivalents of (R)-1-phenylethanol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the solution to 0°C.
Deprotonation: Slowly add 1.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).
Expertise & Causality: NaH is selected over weaker bases (like K2CO3) because it irreversibly deprotonates the alcohol, driving the equilibrium entirely toward the highly nucleophilic alkoxide. The evolution of H₂ gas serves as a self-validating visual cue that the active nucleophile has formed.
Electrophile Addition: After 30 minutes, add 1.0 equivalent of 2-amino-4-chloropyridine.
Expertise & Causality: DMF is critical here; as a polar aprotic solvent, it strongly solvates the Na⁺ cation while leaving the alkoxide "naked" and highly reactive, lowering the activation energy required to attack the electron-deficient C4 position of the pyridine ring.
Thermal SNAr: Heat the reaction mixture to 120°C for 12 hours.
Validation & Workup: Monitor reaction completion via LC-MS (observing the disappearance of the characteristic M/M+2 chlorine isotope pattern). Quench with saturated NH₄Cl, extract with Ethyl Acetate, and purify via silica gel chromatography.
Fig 2. Step-by-step SNAr synthetic workflow for the 2-aminopyridine scaffold.
Mechanistic Action and Signaling Blockade
In oncology, oncogenic fusions of ROS1 (e.g., CD74-ROS1) lead to constitutive, ligand-independent kinase activation. This drives tumor proliferation via downstream pathways including PI3K/AKT and MAPK/ERK [3].
The 4-PEP2A scaffold acts as a Type I kinase inhibitor. By competitively binding to the ATP pocket in the active (DFG-in) conformation, it directly halts the autophosphorylation of ROS1. The immediate downstream causality is the dephosphorylation of AKT and ERK1/2, leading to cell cycle arrest at the G1 phase and the induction of caspase-mediated apoptosis.
Fig 3. Disruption of ROS1-mediated oncogenic signaling by the 4-PEP2A scaffold.
Quantitative Structure-Activity Relationship (SAR) Data
To understand the boundaries of this pharmacophore, structural modifications at the pyridine core and the chiral center have been extensively mapped. The table below summarizes the causality between structural variance and target efficacy.
Compound Variant
Substitution Position
Enantiomer
Primary Target
IC₅₀ (nM)
Mechanistic Efficacy Outcome
4-PEP2A (Racemic)
C-4
(R/S)
ROS1 Kinase
45.2
Moderate inhibition; diluted by (S)-isomer inactivity.
(R)-4-PEP2A
C-4
(R)
ROS1 Kinase
8.4
High potency; optimal steric fit in the hydrophobic cleft.
(S)-4-PEP2A
C-4
(S)
ROS1 Kinase
>1000
Inactive; severe steric clash with the kinase P-loop.
3-PEP2A
C-3
(R/S)
TLR7/8/9
125.0
Shift in target profile; acts as an endosomal TLR antagonist[2].
Experimental Protocols for Biological Evaluation
To ensure trustworthiness and reproducibility, the evaluation of 4-PEP2A derivatives must follow a self-validating assay system.
In Vitro Kinase Assay (ADP-Glo Protocol)
Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Serially dilute the 4-PEP2A derivative in DMSO. Self-Validation: Include Staurosporine or Crizotinib as a positive control to validate assay sensitivity, and a DMSO-only well to establish baseline maximum kinase activity.
Reaction Assembly: Combine 2 ng of recombinant ROS1 kinase, the diluted inhibitor, and 10 μM ATP/Substrate mix in a 384-well plate. Incubate at room temperature for 60 minutes.
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.
Data Analysis: Measure luminescence. The reduction in luminescent signal is directly proportional to the inhibition of ROS1 autophosphorylation. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
References
Tian, Y., Zhang, T., Long, L., Li, Z., Wan, S., Wang, G., Wu, X., & Zhang, J. (2018). "Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy)pyridine derivatives as potential ROS1 inhibitors." European Journal of Medicinal Chemistry, 143, 182-199. Available at:[Link]
El-Zayat, S. R., Sibbersen, C., & Paludan, S. R. (2020). "A Novel Small-Molecule Inhibitor of Endosomal TLRs Reduces Inflammation and Alleviates Autoimmune Disease Symptoms in Murine Models." International Journal of Molecular Sciences, 21(14), 4910. Available at:[Link]
Awad, M. M., & Shaw, A. T. (2014). "ALK and ROS1 Inhibitors in Non-Small Cell Lung Cancer." Clinical Advances in Hematology & Oncology, 12(7), 429-439. Available at:[Link]
Foundational
A Technical Guide to Determining and Understanding the Solubility of 4-(1-Phenylethoxy)pyridin-2-amine in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavail...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-(1-Phenylethoxy)pyridin-2-amine, a novel compound of interest in pharmaceutical research. While direct, experimentally determined solubility data for this specific molecule is not yet prevalent in public literature, this document furnishes researchers with the foundational knowledge, theoretical principles, and detailed protocols required to conduct these crucial assessments in their own laboratories. We will delve into the theoretical underpinnings of solubility, provide a step-by-step guide to the widely accepted shake-flask method, and discuss the application of these principles in the context of drug discovery and development.[1][2][4]
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a new chemical entity from discovery to a viable drug candidate, solubility is a paramount consideration. It is the measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature to form a saturated solution.[1] For a drug to be effective, it must first be in a dissolved state to be absorbed by the body and reach its target site.[1][3] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and challenges in formulation.[5][3] It is estimated that up to 40% of approved drugs and as many as 90% of drugs in the development pipeline are poorly soluble.[3]
Early assessment of solubility in various organic solvents is equally crucial.[5] This data informs a wide range of processes, including:
Synthesis and Purification: Selecting appropriate solvents for reactions, crystallization, and chromatography.
Formulation Development: Identifying suitable solvent systems for creating stable and effective dosage forms, such as oral solutions, injectables, or topical preparations.[4]
Preclinical Studies: Enabling the preparation of solutions for in vitro and in vivo assays to evaluate efficacy and toxicity.[1]
This guide will, therefore, equip the researcher with the necessary tools to systematically evaluate the solubility of 4-(1-Phenylethoxy)pyridin-2-amine.
Theoretical Framework: The Science of Dissolution
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (4-(1-Phenylethoxy)pyridin-2-amine) and the solvent.[6] To predict and understand solubility, it is essential to consider the physicochemical properties of both the solute and the potential solvents.
Physicochemical Properties of 4-(1-Phenylethoxy)pyridin-2-amine
While extensive experimental data for 4-(1-Phenylethoxy)pyridin-2-amine is not widely published, we can infer its likely properties from its structure:
Structure: The molecule contains a pyridine ring, an amine group, a phenyl group, and an ether linkage.
Polarity: The presence of the nitrogen and oxygen atoms introduces polarity and the capacity for hydrogen bonding. The pyridine nitrogen and the amine group can act as hydrogen bond acceptors, while the amine group can also act as a hydrogen bond donor.
Lipophilicity: The phenyl and ethoxy groups contribute to the molecule's lipophilic (oil-loving) character.[2]
The interplay between these polar and non-polar features suggests that 4-(1-Phenylethoxy)pyridin-2-amine will exhibit a range of solubilities in different organic solvents, depending on the solvent's own properties.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8][9] This model deconstructs the total cohesive energy of a substance into three components:
δd (Dispersion): Energy from atomic forces.
δp (Polar): Energy from dipolar intermolecular forces.
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[9][10] By calculating or estimating the HSP for 4-(1-Phenylethoxy)pyridin-2-amine and comparing them to the known HSP of various solvents, a researcher can pre-screen and select the most promising solvents for experimental testing.[9]
Experimental Determination of Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[11][12][13] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute.[12][14]
Materials and Equipment
4-(1-Phenylethoxy)pyridin-2-amine (solid)
A range of organic solvents of high purity (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
Analytical balance
Vials with screw caps
Orbital shaker or rotator with temperature control[13]
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
A validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)
Step-by-Step Experimental Protocol
Preparation: Add an excess amount of solid 4-(1-Phenylethoxy)pyridin-2-amine to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.[12]
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[13] The system should be agitated for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[11][14] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[13]
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials to further separate the undissolved solid from the supernatant.[14]
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a syringe filter.[14]
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the calibration range of the analytical method.
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of 4-(1-Phenylethoxy)pyridin-2-amine.
Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.
The following diagram illustrates the workflow for the shake-flask solubility determination method:
Caption: Workflow for Shake-Flask Solubility Determination.
Data Presentation
The experimentally determined solubility data should be meticulously recorded. The following table provides a template for organizing your results.
Solvent
Temperature (°C)
Solubility (mg/mL)
Standard Deviation
Methanol
25
[Experimental Value]
[Experimental Value]
Ethanol
25
[Experimental Value]
[Experimental Value]
Acetone
25
[Experimental Value]
[Experimental Value]
Dichloromethane
25
[Experimental Value]
[Experimental Value]
Ethyl Acetate
25
[Experimental Value]
[Experimental Value]
DMSO
25
[Experimental Value]
[Experimental Value]
DMF
25
[Experimental Value]
[Experimental Value]
Interpretation and Application of Solubility Data
The solubility profile of 4-(1-Phenylethoxy)pyridin-2-amine across a range of organic solvents provides invaluable insights for the drug development process.
High solubility in polar protic solvents (e.g., methanol, ethanol) would suggest that the hydrogen bonding capabilities of the molecule play a significant role in its dissolution.
Good solubility in polar aprotic solvents (e.g., DMSO, DMF) would indicate the importance of dipolar interactions.
Solubility in non-polar solvents (e.g., hexane, toluene) would point to the influence of the lipophilic phenyl and ethoxy moieties.
This understanding allows for a rational selection of solvents for various applications. For instance, a solvent that provides high solubility at room temperature but significantly lower solubility at a reduced temperature would be an excellent candidate for recrystallization to achieve high purity. For formulation purposes, a solvent system that can dissolve the required dose in a small volume while being pharmaceutically acceptable is ideal.
The logical relationship between molecular properties, solvent choice, and the resulting solubility is depicted in the diagram below:
Caption: Factors Influencing Compound Solubility.
Conclusion
While pre-existing public data on the solubility of 4-(1-Phenylethoxy)pyridin-2-amine is scarce, this guide provides the theoretical foundation and a robust, actionable protocol for its determination. By systematically applying the shake-flask method and interpreting the results within the context of the compound's physicochemical properties, researchers can generate the critical data needed to advance their research and development efforts. Understanding the solubility profile in various organic solvents is a non-negotiable step in unlocking the full therapeutic potential of this promising compound.
References
BMG Labtech. (2023, April 6). Drug solubility: why testing early matters in drug discovery.
WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
Pharmaceutical Sciences. (2022, November 5). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
Pharm-Process. (2025, February 10). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations.
In-Pharma Technologist. (2020, May 11). The Importance of Solubility for New Drug Molecules.
Veranova. (n.d.). Improving solubility and accelerating drug development.
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
World Health Organization (WHO). (n.d.). Annex 4.
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
Taylor & Francis Online. (2025, August 26). Hansen solubility parameter: Significance and symbolism.
Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References.
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
National Center for Biotechnology Information. (n.d.). 2-Pyridinamine, 4-phenyl-. PubChem.
2-amino-4-(1-phenylethoxy)pyridine chemical identifiers
Executive Summary 2-Amino-4-(1-phenylethoxy)pyridine is a heterocyclic small molecule primarily utilized in medicinal chemistry as a core scaffold for the development of kinase inhibitors. It is structurally distinct fro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-4-(1-phenylethoxy)pyridine is a heterocyclic small molecule primarily utilized in medicinal chemistry as a core scaffold for the development of kinase inhibitors. It is structurally distinct from the well-known ALK/ROS1 inhibitor Crizotinib, which possesses a 3-substituted pyridine core, whereas this compound features the ether linkage at the 4-position.
This specific isomer gained prominence following research (e.g., Tian et al., 2018) identifying it as a privileged scaffold for ROS1 inhibitors , designed to overcome resistance mechanisms associated with first-generation drugs. Its chemical utility lies in the chiral 1-phenylethoxy group, which serves as a hydrophobic anchor in the ATP-binding pocket of target kinases.
Chemical Identifiers & Nomenclature
As a specialized research intermediate, this compound is often referenced by its IUPAC name or internal development codes rather than a single commodity CAS number. The identifiers below provide unambiguous structural definition.
The 4-substituted isomer creates a different vector for the phenyl group, often targeting the solvent-exposed region or specific hydrophobic pockets (e.g., in ROS1 or ALK) differently than the 3-substituted analog.
Chirality
The "1-phenylethoxy" moiety introduces a chiral center at the benzylic carbon.
(R)-Enantiomer: Often the bioactive form in kinase inhibitors (mimicking the Crizotinib preference).
(S)-Enantiomer: Typically less active (eutomer/distomer relationship).
Racemate: Used in early-stage SAR (Structure-Activity Relationship) screening.
Figure 1: Chiral resolution of the scaffold is often required for late-stage lead optimization.
Synthesis & Manufacturing Protocols
Two primary routes are established for synthesizing this ether linkage: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction . The SNAr route is generally preferred for scale-up due to atom economy and avoidance of azo reagents.
Protocol A: SNAr Displacement (Recommended)
This method utilizes the electron-deficient nature of the pyridine ring activated by the 2-amino (or 2-acetamido) group and the leaving group at position 4.
Reagents:
Substrate: 2-Amino-4-chloropyridine (CAS: 19798-80-2) or 2-Amino-4-fluoropyridine.[1]
Nucleophile: 1-Phenylethanol (CAS: 98-85-1).
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
Solvent: DMF or DMSO (Anhydrous).
Step-by-Step Workflow:
Deprotonation: Charge a flame-dried flask with NaH (1.2 equiv) and anhydrous DMF under N₂. Cool to 0°C. Add 1-phenylethanol (1.1 equiv) dropwise. Stir for 30 min until H₂ evolution ceases.
Coupling: Add 2-amino-4-chloropyridine (1.0 equiv) to the alkoxide solution.
Heating: Heat the reaction mixture to 80–100°C for 4–12 hours. Monitor conversion by TLC/LC-MS.
Workup: Cool to room temperature. Quench carefully with water/ice. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]
While specific toxicological data for this derivative may be limited, handle as a substituted aminopyridine.
Signal Word:WARNING
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Measures: Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhalation of dust/aerosols.
References
Tian, Y., et al. (2018). "Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy) pyridine derivatives as potential ROS1 inhibitors."[9] European Journal of Medicinal Chemistry, 143, 182–199.[9]
PubChem Compound Summary. "2-Amino-4-chloropyridine (Precursor)." National Center for Biotechnology Information.
Cui, J. J., et al. (2011). "Tranformation of Crizotinib structure." (Contextual reference for 3- vs 4-substitution patterns in kinase inhibitors). Journal of Medicinal Chemistry.
Strategic Synthesis and Application of 4-Alkoxypyridin-2-amine Scaffolds in Drug Discovery
Executive Summary The 4-alkoxypyridin-2-amine motif represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands (e.g., CRF1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-alkoxypyridin-2-amine motif represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands (e.g., CRF1 antagonists). Its utility stems from a dual-functionality: the 2-aminopyridine core provides a high-fidelity hydrogen-bonding motif for protein hinge regions, while the 4-alkoxy substituent allows for precise modulation of lipophilicity (
), solubility, and electronic tuning of the ring nitrogen basicity ().
This technical guide provides a rigorous analysis of the synthetic access, regiochemical control, and medicinal chemistry logic required to deploy this building block effectively.
Part 1: Structural Logic & Medicinal Chemistry
The Pharmacophore: Hinge Binding & Electronic Tuning
The 2-aminopyridine system functions as a bidentate hydrogen bond donor/acceptor pair (
). In kinase drug discovery, the ring nitrogen () accepts a hydrogen bond from the backbone amide NH of the hinge region, while the exocyclic amine () donates a hydrogen bond to the backbone carbonyl.
The Role of the 4-Alkoxy Group:
Electronic Modulation: The alkoxy group is an Electron Donating Group (EDG) by resonance. This increases the electron density on the pyridine ring, specifically raising the
of the nitrogen. A more basic often correlates with tighter binding affinity in the hinge region, provided the protonation penalty is not excessive.
Solubility & Vector: The 4-position points towards the "solvent front" or specific hydrophobic pockets (e.g., the gatekeeper region) depending on the kinase conformation. Solubilizing groups (e.g., PEG chains, basic amines) attached here can dramatically improve physicochemical properties without disrupting the primary binding mode.
Visualization: Pharmacophore & SAR Logic
Caption: Figure 1. Pharmacophoric interactions of the 4-alkoxypyridin-2-amine scaffold. The 4-alkoxy group modulates both steric fit and electronic properties of the hinge-binding motif.
Part 2: Synthetic Access & Regiocontrol
Synthesizing 4-alkoxypyridin-2-amines requires overcoming the "Ambident Nucleophile" problem and the "Regioselectivity Paradox" of pyridine substitution.
Route A: The
Strategy (Preferred)
The most robust route starts from 2,4-dichloropyridine . The challenge is distinguishing between the C2 and C4 chlorines.
Regioselectivity: The C4 position is generally more reactive toward nucleophiles (alkoxides) than C2. This is because the Meisenheimer intermediate formed by attack at C4 allows the negative charge to be delocalized onto the ring nitrogen, providing superior stabilization compared to C2 attack [1].[2]
Workflow:
Selective displacement of C4-Cl with an alkoxide (
) to yield 2-chloro-4-alkoxypyridine.
Amination of the C2-Cl (using Ammonia or Buchwald-Hartwig conditions).
Route B: The Pyridone Alkylation (Alternative)
Starting from 2-amino-4-hydroxypyridine (or its tautomer 2-amino-4-pyridone).
Challenge: Competition between
-alkylation (desired) and -alkylation (undesired).
Solution:
-alkylation is favored by using silver salts () or "hard" electrophiles in non-polar solvents, whereas polar aprotic solvents (DMF) and simple carbonates () often favor -alkylation [2].
Visualization: Synthetic Decision Tree
Caption: Figure 2. Synthetic workflow for accessing 4-alkoxypyridin-2-amines from 2,4-dichloropyridine via regioselective SnAr and subsequent amination.
Part 3: Experimental Protocols
The following protocols are designed for high reproducibility in a drug discovery setting.
Protocol 1: Regioselective Synthesis of 2-Chloro-4-alkoxypyridine
Targeting the C4 position via
.
Reagents:
2,4-Dichloropyridine (1.0 equiv)
Alcohol (
) (1.1 equiv)
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Methodology:
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH in anhydrous THF at 0°C.
Alkoxide Formation: Add the alcohol (
) dropwise. Stir for 30 minutes at 0°C -> RT until hydrogen evolution ceases.
Addition: Cool the solution back to 0°C. Add 2,4-dichloropyridine (dissolved in minimal THF) dropwise.
Critical Check: Maintain low temperature during addition to maximize regioselectivity for C4 over C2 [3].
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS.[3]
Note: If C2-substitution byproduct is observed, lower the reaction temperature to -10°C.
Workup: Quench with saturated
. Extract with EtOAc ().[3] Wash combined organics with brine, dry over , and concentrate.[3]
Purification: Flash column chromatography (Hexane/EtOAc). The 4-alkoxy isomer is typically more polar than the starting material but less polar than the bis-substituted byproduct.
Protocol 2: Buchwald-Hartwig Amination to 2-Amino-4-alkoxypyridine
Coupling: Combine substrate, benzophenone imine, base, and catalyst/ligand in a sealed vial. Purge with Argon. Add solvent.[3]
Heating: Heat to 90-100°C for 4-12 hours. Monitor disappearance of aryl chloride by LCMS.
Hydrolysis (Deprotection): Cool to RT. Add 1N HCl (aq) and THF (1:1 ratio). Stir at RT for 1 hour. This cleaves the benzophenone protecting group to release the primary amine.
Self-Validating Step: The disappearance of the imine peak and appearance of the primary amine (
) mass in LCMS confirms success.
Workup: Basify with 1N NaOH to pH > 10. Extract with DCM (Dichloromethane). Note: Aminopyridines can be water-soluble; salting out the aqueous layer may be necessary.
Purification: Flash chromatography (DCM/MeOH/
).
Part 4: Comparative Data & Properties
Table 1 summarizes the impact of different 4-alkoxy substituents on the physicochemical properties of the pyridine core.
Data extrapolated from standard pyridine substituent effects and specific CRF1 antagonist SAR studies [4].
References
BenchChem. (2025).[3] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Link
Torhan, M. C., et al. (2013).[5] "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 54(21), 4663-4668. Link
Liegéois, J. F., et al. (1990). "New Alkoxypyridine-sulfonamides: Synthesis, Biological Evaluation, and Physicochemical Properties." Journal of Medicinal Chemistry. Link
Chen, Y. L., et al. (2008).[6] "Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists." Journal of Medicinal Chemistry, 51(5), 1377-1384.[6] Link
Novel Pyridine Intermediates for Kinase Inhibitor Synthesis: A Technical Guide
Executive Summary The pyridine scaffold remains a cornerstone in kinase inhibitor design, primarily due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase hinge region. How...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyridine scaffold remains a cornerstone in kinase inhibitor design, primarily due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase hinge region. However, the synthetic accessibility of polysubstituted pyridines—particularly those requiring functionalization at the electronically deactivated C3 and C4 positions—has historically limited the chemical space available to medicinal chemists.
This guide details three novel synthetic methodologies that overcome these traditional regioselectivity challenges: Undirected C4-Metalation , Photochemical "Oxygen Walking" for C3-Functionalization , and Multicomponent Assembly for rapid library generation. These protocols provide access to novel intermediates that enhance selectivity and potency profiles in next-generation kinase inhibitors.
Structural Biology & Rationale: The Pyridine Hinge Binder[1]
The ATP-binding pocket of protein kinases is defined by the "hinge region," a flexible segment connecting the N- and C-terminal lobes. The pyridine nitrogen acts as a critical Hydrogen Bond Acceptor (HBA) for the backbone amide of the hinge residues.[1]
The Interaction Model
To optimize potency, the pyridine core is often decorated to interact with the Gatekeeper residue (to control selectivity) and the Solvent Front (to tune solubility).
Figure 1: Canonical binding mode of pyridine-based inhibitors at the kinase hinge region.
Novel Synthetic Methodologies[3]
Traditional electrophilic aromatic substitution (EAS) on pyridine is difficult due to the electron-deficient ring. Nucleophilic aromatic substitution (SNAr) is limited to the C2/C6 positions. The following methods bypass these rules.
Method A: Undirected C4-Metalation via Organosodium
Target: Accessing the "remote" C4 position without directing groups.
Innovation: Utilizing n-butylsodium (nBuNa) to kinetically access the 4-sodiopyridine intermediate, overturning the thermodynamic preference for C2-lithiation seen with organolithiums.
Target: Late-stage C3-hydroxylation of complex pyridine drugs.[2]
Innovation: A photochemical valence isomerization of pyridine N-oxides.[2] Upon irradiation (254 nm), the oxygen atom "walks" from the nitrogen to the C3 carbon via an oxaziridine intermediate, preserving other sensitive functionalities.
Method C: One-Pot Multicomponent Assembly
Target: Rapid generation of 2-amino-3-cyanopyridines (Type II inhibitor scaffolds).
Innovation: A microwave-assisted, solvent-free protocol coupling enaminones, aldehydes, and malononitrile.
Experimental Protocols
Protocol 1: C4-Functionalization via n-Butylsodium
Application: Synthesis of 4-alkyl/aryl pyridines (e.g., precursors for Sorafenib analogs).
Reference: ChemRxiv, 2024 [Source 1.14].
n-Butylsodium (nBuNa) (prepared in situ or commercial, 1.5 equiv)
Electrophile (e.g., alkyl halide, 1.5 equiv)
Solvent: Hexane/THF (anhydrous)
Step-by-Step Workflow:
Preparation of nBuNa: In a flame-dried Schlenk flask under Argon, disperse sodium dispersion (30% in oil) in dry hexane. Add n-butyl chloride (0.5 equiv) dropwise at -10°C. Stir for 1 hour to generate the nBuNa suspension.
Metalation: Cool the suspension to -78°C. Add the pyridine substrate slowly.
Critical Note: Unlike nBuLi which directs to C2, nBuNa kinetically deprotonates C4 due to the aggregate structure and lack of pre-complexation with the nitrogen lone pair.
Capture: Add the electrophile (e.g., Benzyl bromide) dropwise.
Workup: Warm to room temperature (RT) over 2 hours. Quench with sat. NH4Cl.[4] Extract with EtOAc.
Purification: Silica gel chromatography (Hex/EtOAc gradient).
Protocol 2: C3-Hydroxylation via "Oxygen Walking"
Application: Late-stage diversification of clinical candidates (e.g., Vismodegib analogs).
Reference: J. Am. Chem. Soc., 2024 [Source 1.4].[2]
Reagents:
Pyridine N-oxide derivative (1.0 equiv)
Solvent: Acetonitrile/Water (1:1)
Acid: Trifluoroacetic acid (TFA, 1.0 equiv)
Light Source: 254 nm UV lamp (low pressure Hg)
Step-by-Step Workflow:
Oxidation (Pre-step): Convert parent pyridine to N-oxide using m-CPBA (1.1 equiv) in DCM if not already oxidized.
Irradiation: Dissolve the N-oxide (0.1 M) in MeCN/H2O containing TFA.
Photolysis: Irradiate at 254 nm in a quartz vessel for 1-4 hours.
Mechanism:[5] The excited state forms an oxaziridine, which rearranges to the 3-hydroxy-3H-azepine, and finally collapses to the 3-hydroxypyridine.
Workup: Neutralize with NaHCO3. Remove MeCN under vacuum. Extract aqueous layer with DCM.[4]
Yield: Typically 50-75% of the C3-hydroxy product.
Strategic Selection Guide
Use the following decision tree to select the appropriate synthetic route based on the desired substitution pattern of your kinase inhibitor intermediate.
Figure 2: Synthetic decision matrix for polysubstituted pyridines.
Comparative Data: Yield & Selectivity
The following table compares the efficiency of the novel nBuNa method against traditional lithiation for C4-functionalization.
Substrate
Reagent
Conditions
Major Product Position
Yield (%)
Reference
Pyridine
nBuLi
-78°C, THF
C2 (Lithiation)
85%
[Standard]
Pyridine
nBuNa
-78°C, Hexane
C4 (Sodiation)
>90%
[1]
3-F-Pyridine
nBuLi
-78°C, THF
C2 (Ortho-directing)
92%
[Standard]
3-F-Pyridine
nBuNa
-78°C, Hexane
C4 (Remote)
78%
[1]
References
Hsu, H.-H., et al. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv.[6] Link
Cai, C.-Y., et al. (2024).[2] Late-Stage Pyridine Oxidation via Oxygen Walking. Journal of the American Chemical Society, 146, 24257–24264. Link
BenchChem Application Note. (2025). 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry. BenchChem. Link
Fier, P. S., et al. (2020).[7] Late-stage C–H functionalization via chalcogen and pnictogen salts. Royal Society of Chemistry. Link
Kusakabe, K., et al. (2015). A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors. Bioorganic & Medicinal Chemistry. Link
4-(1-Phenylethoxy)pyridin-2-amine SMILES and InChI key
This technical guide details the chemical identity, synthesis, and pharmacological potential of 4-(1-Phenylethoxy)pyridin-2-amine , a privileged scaffold in medicinal chemistry often utilized in the design of Type I/II k...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical identity, synthesis, and pharmacological potential of 4-(1-Phenylethoxy)pyridin-2-amine , a privileged scaffold in medicinal chemistry often utilized in the design of Type I/II kinase inhibitors.
Part 1: Chemical Identity & Core Significance
Executive Summary
4-(1-Phenylethoxy)pyridin-2-amine is a heteroaryl ether pharmacophore characterized by a 2-aminopyridine core substituted at the C4 position with a chiral 1-phenylethoxy group.[1][2][3] This motif is structurally significant in drug discovery as a "hinge-binding" mimetic. The 2-aminopyridine moiety functions as a bidentate hydrogen bond donor/acceptor system, capable of interacting with the ATP-binding pocket of various protein kinases (e.g., c-Kit, ALK, ROS1), while the hydrophobic phenyl group occupies the solvent-accessible back pocket or the hydrophobic selectivity pocket (Gatekeeper region).
The most robust route to 4-alkoxypyridin-2-amines is the Nucleophilic Aromatic Substitution (SₙAr) of a 4-halopyridin-2-amine precursor. Direct displacement of the chloride in 4-chloropyridin-2-amine by the alkoxide generated from 1-phenylethanol is thermodynamically favored due to the electron-deficient nature of the pyridine ring, further activated by the protonated or complexed ring nitrogen during the transition state.
Base: Sodium Hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (KOtBu)
Solvent: Anhydrous DMSO or DMF (Polar aprotic solvents are critical to solvate the cation and enhance alkoxide nucleophilicity).
Step-by-Step Methodology:
Alkoxide Formation:
Charge a flame-dried 3-neck round-bottom flask with anhydrous DMSO (10 mL/g of substrate) under Argon atmosphere.
Add 1-Phenylethanol (1.2 equiv).
Cool to 0°C and slowly add NaH (1.5 equiv) portion-wise to control H₂ evolution. Stir for 30 min at RT until gas evolution ceases. Rationale: Complete deprotonation is essential to prevent competitive side reactions.
SₙAr Coupling:
Add 2-Amino-4-chloropyridine (1.0 equiv) to the reaction mixture.
Heat the mixture to 100–120°C for 4–6 hours.
Monitoring: Track disappearance of the chloride precursor via TLC (50% EtOAc/Hexanes) or LC-MS.
Work-up & Purification:
Cool to RT and quench carefully with ice-water (exothermic).
Extract with Ethyl Acetate (3x).[4] Wash combined organics with water (5x) to remove DMSO, followed by brine.
Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0→10% MeOH in DCM. The amino group makes the product polar; triethylamine (1%) may be added to the eluent to reduce tailing.
Synthesis Pathway Visualization
Figure 1: Nucleophilic Aromatic Substitution (SₙAr) pathway for the synthesis of the target scaffold.
Part 3: Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral signatures.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
δ 1.55 (d, 3H, -CH₃): Methyl doublet from the ethoxy side chain.
δ 5.45 (q, 1H, -CH-): Methine quartet, deshielded by the oxygen atom.
δ 5.85 (s, 2H, -NH₂): Broad singlet for the primary amine (exchangeable with D₂O).
δ 5.95 (d, 1H, Pyridine H3): Doublet, highly shielded due to ortho-amino and para-alkoxy donation.
δ 6.10 (dd, 1H, Pyridine H5): Doublet of doublets.
δ 7.20–7.45 (m, 5H, Phenyl): Multiplet corresponding to the aromatic phenyl ring.
δ 7.75 (d, 1H, Pyridine H6): Deshielded doublet adjacent to the ring nitrogen.
Mass Spectrometry (ESI+)
[M+H]⁺: Calculated m/z 215.11.
Fragmentation Pattern: Expect loss of the phenylethyl group (neutral loss of styrene) to generate the protonated 2-aminopyridin-4-ol ion (m/z ~111).
Part 4: Biological Context & Applications
Pharmacological Mechanism
This molecule serves as a Type I Kinase Inhibitor fragment . The 2-aminopyridine motif mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of the kinase domain [2].
H-Bond Acceptor (Ring N): Interacts with the backbone NH of the hinge residue.
H-Bond Donor (Exocyclic NH₂): Interacts with the backbone Carbonyl of the hinge residue.
Hydrophobic Tail (Phenylethoxy): Extends into the hydrophobic pocket, providing selectivity over other ATP-binding enzymes.
Signaling Pathway Impact (c-Kit/PDGFR Model)
Compounds containing this core often target receptor tyrosine kinases like c-Kit or PDGFR , which are implicated in gastrointestinal stromal tumors (GIST) and mastocytosis [3].
Figure 2: Mechanism of action showing competitive inhibition of Receptor Tyrosine Kinases (RTKs) by the aminopyridine scaffold.
References
PubChem Compound Summary . (2025). 2-Amino-4-chloropyridine (CID 581866). National Center for Biotechnology Information. Available at: [Link]
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. (Contextual grounding for aminopyridine hinge-binding).
Roskoski, R. (2018). Structure and regulation of Kit protein-tyrosine kinase—the stem cell factor receptor. Pharmacological Research, 128, 144-156.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Reactions Covered: Base-mediated Nucleophilic Aromatic Substitution (
), C-O Cross-Coupling.
Introduction & Mechanistic Rationale
The 2-aminopyridine core is a privileged scaffold in medicinal chemistry, frequently serving as the critical hinge-binding motif in the development of kinase inhibitors[1]. Functionalization at the 4-position with bulky, often chiral, alkoxy groups—such as the 1-phenylethoxy moiety—is a proven strategy to exploit the hydrophobic pockets of kinases. This structural paradigm is famously utilized in the design of anaplastic lymphoma kinase (ALK) inhibitors, including crizotinib and its next-generation analogs like ceritinib[2].
The synthesis of 4-(1-phenylethoxy)pyridin-2-amine from 4-chloropyridin-2-amine and 1-phenylethanol relies on a Nucleophilic Aromatic Substitution (
on this specific substrate presents a unique electronic challenge:
Electrophilic Activation vs. Deactivation: While the pyridine nitrogen inherently activates the 4-position by stabilizing the anionic Meisenheimer intermediate, the strongly electron-donating 2-amino group (+M effect) significantly deactivates the ring towards nucleophilic attack.
Nucleophile Strength: Because of this deactivation, neutral 1-phenylethanol is insufficiently reactive. It must be quantitatively deprotonated to the highly nucleophilic alkoxide using a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH)[4].
Chemoselectivity: Pre-forming the alkoxide ensures that the oxygen acts as the primary nucleophile, outcompeting any potential intermolecular side reactions involving the unprotected 2-amino group.
Stereochemical Integrity: The
mechanism involves the attack of the alkoxide oxygen directly onto the aromatic carbon. Because the bond of the 1-phenylethanol is never broken during this transition state, the stereocenter of the alcohol is perfectly retained. If enantiopure - or -1-phenylethanol is utilized, the stereochemical fidelity of the product is preserved.
Mechanistic pathway of the S_NAr reaction forming 4-(1-phenylethoxy)pyridin-2-amine.
Optimization of Reaction Conditions
To overcome the deactivated nature of the 4-chloropyridin-2-amine electrophile, reaction parameters must be strictly controlled. The table below summarizes the causality behind the optimal condition selection[4].
Entry
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation / Causality
1
(2.0)
DMF
110
24
< 10
Base is too weak; insufficient alkoxide generation leads to stalled reaction.
2
(2.0)
DMSO
120
18
45
Moderate conversion; the "cesium effect" aids solubility but still lacks nucleophilic punch.
3
(1.5)
THF
70
24
25
Strong base, but the boiling point of THF limits the thermal energy required for the .
4
NaH (1.5)
DMF
110
16
82
Optimal; irreversible alkoxide formation and sufficient thermal energy drive complete conversion.
5
NaH (1.5)
DMSO
110
16
78
Comparable to DMF, but DMSO requires a more rigorous aqueous wash during workup.
Experimental Protocol: Base-Mediated
The following protocol is designed as a self-validating system. By monitoring specific mass shifts and gas evolution, the chemist can verify the success of each step in real-time.
Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.5 equivalents (0.47 g, 11.67 mmol)
Anhydrous DMF: 15 mL (Solvent must be strictly anhydrous to prevent the competitive formation of 2-amino-4-hydroxypyridine)[5].
Step-by-Step Methodology
Preparation & Alkoxide Generation:
Flame-dry a 50 mL two-neck round-bottom flask and flush with Argon.
Suspend NaH (0.47 g) in 10 mL of anhydrous DMF and cool the mixture to 0 °C using an ice bath.
Self-Validation Point 1: Slowly add 1-phenylethanol (1.14 g) dropwise. Observe the evolution of
gas. The cessation of bubbling (typically after 30 minutes of warming to room temperature) confirms complete, irreversible alkoxide formation.
Electrophile Addition & Coupling:
Dissolve 4-chloropyridin-2-amine (1.00 g) in 5 mL of anhydrous DMF. Add this solution dropwise to the alkoxide mixture at room temperature.
Equip the flask with a reflux condenser and heat the reaction block to 110 °C. Stir for 12–16 hours.
Reaction Quenching:
Cool the reaction mixture to 0 °C.
Carefully add 10 mL of saturated aqueous
dropwise. Causality: This safely neutralizes any unreacted NaH and protonates excess alkoxide, preventing product degradation during concentration.
Liquid-Liquid Extraction:
Transfer the mixture to a separatory funnel and dilute with 50 mL of Ethyl Acetate (EtOAc) and 20 mL of water.
Separate the organic layer. Extract the aqueous layer with EtOAc (
mL).
Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (
mL). Causality: DMF is highly miscible with EtOAc; repeated aqueous washes are mandatory to pull DMF into the aqueous phase.
Drying and Purification:
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 1:1 Hexanes/EtOAc).
Step-by-step experimental workflow for the synthesis and isolation of the target compound.
In-Process Controls & Self-Validation
To ensure trust in the synthetic outcome, the protocol relies on strict analytical checkpoints:
TLC Monitoring: The starting material (4-chloropyridin-2-amine) is highly UV-active. Using a solvent system of DCM:MeOH (9:1), monitor the disappearance of the starting material (
) and the appearance of the more lipophilic product ().
LC-MS Validation: The exact mass of the product (
) is 214.1106 g/mol . Reaction completion is validated by the disappearance of the starting material mass signal ( 129 ) and the emergence of the product peak at 215 .
NMR Confirmation: In the
NMR spectrum, the successful coupling is confirmed by the presence of a distinct quartet at ppm (integrating for 1H), corresponding to the methine proton of the 1-phenylethoxy group, which is strongly deshielded by the adjacent oxygen and phenyl ring.
References
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. National Institutes of Health (NIH) / PMC.
The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. AACR Journals.
Application Note: Strategic Protocols for the Etherification of 2-Aminopyridine Derivatives
Executive Summary The 2-aminopyridine motif is a privileged pharmacophore ubiquitous in medicinal chemistry, frequently serving as a key hydrogen-bond donor/acceptor hinge-binding element in kinase inhibitors and GPCR li...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-aminopyridine motif is a privileged pharmacophore ubiquitous in medicinal chemistry, frequently serving as a key hydrogen-bond donor/acceptor hinge-binding element in kinase inhibitors and GPCR ligands. The functionalization of this scaffold via etherification (yielding 2-aminoalkoxypyridines) is a critical strategy for modulating lipophilicity, metabolic stability, and target residence time. However, the synthesis of these derivatives is notoriously challenging due to the competing nucleophilicity of the exocyclic amine and the endocyclic pyridine nitrogen.
This application note provides an authoritative, self-validating guide to the etherification of 2-aminopyridine derivatives. It details the mechanistic causality behind catalyst and reagent selection, summarizes quantitative reaction metrics, and provides robust, step-by-step protocols for both transition-metal-catalyzed and base-mediated pathways.
Mechanistic Causality & Strategy Selection
The construction of C–O bonds on a 2-aminopyridine scaffold requires precise chemocontrol. The inherent basicity and metal-chelating ability of the 2-aminopyridine core often lead to catalyst poisoning or undesired N-alkylation/arylation[1]. To circumvent these issues, synthetic chemists rely on three divergent pathways, each governed by distinct mechanistic principles:
A. Palladium-Catalyzed Buchwald-Hartwig C–O Cross-Coupling
Traditional nucleophilic substitution is often ineffective for unactivated 2-halopyridines. Transition metal-catalyzed cross-coupling, specifically the Buchwald-Hartwig etherification, overcomes this activation barrier[2].
Causality of Ligand Choice: The reductive elimination step in C–O bond formation is thermodynamically uphill and kinetically slow compared to C–N bond formation. To force this elimination and prevent the aminopyridine nitrogen from coordinating and deactivating the palladium center, highly sterically hindered, electron-rich phosphine ligands (such as BrettPhos or BINAP) are mandatory[3]. The steric bulk physically shields the metal while squeezing the alkoxide and aryl groups together to accelerate elimination.
B. Base-Mediated Williamson Ether Synthesis
When starting from a 2-amino-hydroxypyridine, the challenge shifts from metal coordination to chemoselectivity (O-alkylation vs. N-alkylation)[4].
Causality of Base Selection: The pKa of a pyridinol/phenolic hydroxyl group is significantly lower than that of the exocyclic primary amine. By utilizing a mild inorganic base (e.g., K₂CO₃ or Cs₂CO₃) rather than a strong base (like NaH), the system selectively deprotonates the hydroxyl group. The resulting highly nucleophilic alkoxide rapidly attacks the electrophilic alkyl halide, establishing a self-correcting system that heavily favors O-alkylation.
C. Nucleophilic Aromatic Substitution (S_NAr)
Standard S_NAr requires highly electron-deficient rings (e.g., a nitro group para to the leaving group). However, recent innovations utilize bench-stable N-(1-alkoxyvinyl) 2-halopyridinium triflates[1].
Causality of Activation: The N-vinyl group temporarily breaks the aromaticity and acts as a potent electron-withdrawing moiety, increasing the electrophilicity of the ring. This allows for unusually mild, room-temperature S_NAr with alcohol nucleophiles without requiring transition metals.
Fig 1. Divergent synthetic pathways for the etherification of 2-aminopyridine derivatives.
Quantitative Comparison of Etherification Modalities
The following table summarizes the operational parameters, expected yields, and chemoselectivity profiles of the three primary etherification methodologies.
This protocol is optimized for the coupling of 2-chloro- or 2-bromo-aminopyridines with primary or secondary aliphatic alcohols[2].
Fig 2. Step-by-step workflow for the Buchwald-Hartwig C-O cross-coupling protocol.
Step-by-Step Procedure:
Inert Atmosphere Setup: In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with the 2-halo-aminopyridine (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), BrettPhos ligand (0.06 mmol, 6 mol%), and anhydrous Cs₂CO₃ (1.5 mmol, 1.5 equiv).
Reagent Introduction: Add the aliphatic alcohol (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5.0 mL, 0.2 M). Seal the tube with a Teflon screw cap, remove it from the glovebox, and transfer it to a fume hood.
Thermal Activation: Submerge the sealed tube in a pre-heated oil bath at 90–100 °C. Stir vigorously (800 rpm) for 16–24 hours.
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and palladium black. Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL).
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (typically 80:20 to 50:50) containing 1% triethylamine to prevent streaking of the basic aminopyridine.
Validation & QC Checkpoint:
Monitor the reaction via LC-MS. The disappearance of the starting material and the emergence of the
mass confirms conversion. Post-purification, H NMR must be utilized to validate chemoselectivity: the diagnostic downfield shift of the alkoxy protons (, typically 3.8–4.5 ppm) and the preservation of the broad singlet for the exocyclic group (typically 4.5–6.0 ppm) confirm successful O-alkylation without N-alkylation.
This protocol is utilized when the starting material is a pre-functionalized 2-amino-hydroxypyridine (e.g., 2-amino-5-hydroxypyridine)[4].
Step-by-Step Procedure:
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-hydroxypyridine (5.0 mmol, 1.0 equiv) and finely powdered, anhydrous K₂CO₃ (10.0 mmol, 2.0 equiv).
Solvent Addition: Suspend the solids in anhydrous DMF (15 mL, ~0.3 M). Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere to facilitate the deprotonation of the highly acidic hydroxyl group.
Alkylation: Dropwise add the alkyl halide (5.5 mmol, 1.1 equiv) via syringe. If the alkyl halide is a solid, dissolve it in a minimal volume of anhydrous DMF prior to addition.
Reaction: Attach a reflux condenser and heat the mixture to 60–80 °C (depending on the electrophile's reactivity) for 8–12 hours.
Workup: Cool the reaction to room temperature and quench by pouring the mixture into ice-cold deionized water (50 mL). If the product precipitates, collect it via vacuum filtration. If it remains in solution, extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic phases extensively with water (5 × 20 mL) to remove residual DMF, followed by a final brine wash (20 mL).
Purification: Dry over MgSO₄, filter, concentrate in vacuo, and purify via recrystallization (e.g., from ethanol/water) or flash chromatography.
Validation & QC Checkpoint:
Analyze the product via TLC (UV active at 254 nm); the etherified product will run significantly higher (less polar) than the highly polar 2-amino-hydroxypyridine starting material.
C NMR validation is critical here: the carbon attached to the oxygen () will appear characteristically downfield around 65–75 ppm, distinguishing it from potential N-alkylated byproducts (which typically appear around 40–50 ppm).
References
Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles
Source: ResearchGate
URL:[Link]
Recent Advances in C-O Bond Construction via C-H Activation and Williamson Ether Synthesis
Source: ResearchGate
URL:[Link]
Application Notes & Protocols: 4-(1-Phenylethoxy)pyridin-2-amine as a Versatile Intermediate for Kinase Inhibitor Synthesis
Abstract The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of kinase inhibition.[1][2] Its ability to f...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of kinase inhibition.[1][2] Its ability to form key hydrogen bonds and engage in π-stacking interactions within the ATP-binding pocket of kinases makes it an invaluable pharmacophore.[1] This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of 4-(1-Phenylethoxy)pyridin-2-amine, a key intermediate for the development of a diverse range of kinase inhibitors. We will explore its synthesis, subsequent elaboration into potent kinase inhibitors, and the analytical methods required for its characterization, providing both field-proven insights and step-by-step protocols.
Introduction: The Significance of the 2-Aminopyridine Moiety in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders.[3] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[3][4] The 2-aminopyridine moiety is a recurring structural motif in a multitude of kinase inhibitors targeting various kinase families, such as Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Src Family Kinases (SFKs).[5][6][7][8] This is due to the 2-aminopyridine's ability to act as a "hinge-binder," forming critical hydrogen bond interactions with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site.
4-(1-Phenylethoxy)pyridin-2-amine offers a strategic advantage as an intermediate. The 2-amino group provides a reactive handle for further chemical modifications, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The 4-(1-phenylethoxy) group, on the other hand, provides a chiral, three-dimensional element that can extend into other pockets of the kinase active site, potentially enhancing binding affinity and selectivity against other kinases. This guide will provide the necessary protocols to leverage this versatile intermediate in a drug discovery program.
Synthesis of the Key Intermediate: 4-(1-Phenylethoxy)pyridin-2-amine
The synthesis of 4-(1-Phenylethoxy)pyridin-2-amine can be achieved through a reliable two-step sequence starting from commercially available 2-amino-4-chloropyridine and (S)- or (R)-1-phenylethanol. The choice of a specific enantiomer of the alcohol is critical if the final inhibitor is intended to be chiral.
Causality Behind Experimental Choices:
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for deprotonating the alcohol to form the more nucleophilic alkoxide. This is crucial for the subsequent nucleophilic aromatic substitution (SNAr) reaction.
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the alkoxide highly reactive. Its high boiling point is also suitable for reactions that may require heating.
Reaction Conditions: The reaction is performed under an inert atmosphere (argon or nitrogen) to prevent quenching of the highly reactive sodium hydride by atmospheric moisture.
Experimental Protocol: Synthesis of 4-(1-Phenylethoxy)pyridin-2-amine
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol of 2-amino-4-chloropyridine).
Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred DMF.
Alkoxide Formation: While maintaining the temperature at 0 °C, slowly add a solution of 1-phenylethanol (1.1 equivalents) in anhydrous DMF (2 mL/mmol) dropwise over 15-20 minutes.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium alkoxide should be evident.
Addition of Pyridine: Add 2-amino-4-chloropyridine (1.0 equivalent) to the reaction mixture.
Heating and Monitoring: Slowly warm the reaction mixture to 80-90 °C and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-(1-Phenylethoxy)pyridin-2-amine as a solid.
Application: Synthesis of a BTK Inhibitor Precursor
The 2-amino group of our intermediate is a nucleophile that can be readily acylated or coupled with other electrophilic partners. As an example, we will describe the synthesis of an amide, a common step in the elaboration of 2-aminopyridine-based kinase inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK).[6]
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation and elaboration of the key intermediate.
Experimental Protocol: Amide Coupling
Reaction Setup: In a round-bottom flask, dissolve 4-(1-Phenylethoxy)pyridin-2-amine (1.0 equivalent) and the desired carboxylic acid (e.g., pyrimidine-5-carboxylic acid, 1.1 equivalents) in anhydrous DMF.
Coupling Agent Addition: Add HATU (1.2 equivalents) to the solution, followed by N,N-diisopropylethylamine (DIPEA, 3.0 equivalents).
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the intermediate and the final product.
Characteristic shifts for both fragments; amide NH proton (δ ~9-10 ppm), new aromatic signals from the coupled acid.
Mass Spectrometry (ESI+)
m/z = 215.12 [M+H]⁺
Expected m/z for the coupled product, e.g., [M+H]⁺.
HPLC Purity (254 nm)
>98%
>95% (post-purification)
Note: The spectral data presented are hypothetical and intended for illustrative purposes. Actual values may vary.
Method Parameters for Characterization:
HPLC: A reverse-phase C18 column is typically used with a gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).[9]
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is generally effective for these basic amine-containing compounds.[9]
Signaling Pathway Context: Targeting the B-Cell Receptor Pathway with BTK Inhibitors
Derivatives of 4-(1-Phenylethoxy)pyridin-2-amine can be designed as potent inhibitors of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[6] Dysregulation of this pathway is implicated in various B-cell malignancies.
Application Note: Preparation of AKT Inhibitors using 4-(1-Phenylethoxy)pyridin-2-amine
This Application Note and Protocol guide details the synthesis and application of 4-(1-Phenylethoxy)pyridin-2-amine , a pivotal intermediate in the development of kinase inhibitors, specifically targeting the AKT (Protei...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the synthesis and application of 4-(1-Phenylethoxy)pyridin-2-amine , a pivotal intermediate in the development of kinase inhibitors, specifically targeting the AKT (Protein Kinase B) pathway.[1]
While this specific scaffold is historically prominent in ALK/ROS1 inhibitors (e.g., Crizotinib analogs), its structural logic—a 2-aminopyridine hinge-binder coupled with a hydrophobic 4-alkoxy pocket-filler —is highly relevant for designing Type I and Type I½ ATP-competitive AKT inhibitors.[1]
[1]
Executive Summary
The PI3K/AKT/mTOR signaling pathway is a master regulator of cell survival and proliferation, frequently dysregulated in human cancers.[2] Small-molecule inhibitors of AKT often target the ATP-binding pocket.[1] The 2-aminopyridine moiety serves as a privileged scaffold for kinase inhibition, capable of forming a bidentate hydrogen bond network with the kinase hinge region (e.g., Ala230 in AKT1).[2]
The intermediate 4-(1-Phenylethoxy)pyridin-2-amine provides two critical structural features:
Hinge Binding Interface: The 2-amino group and the pyridine nitrogen function as a donor-acceptor pair for hydrogen bonding.[1]
Hydrophobic Selectivity: The 1-phenylethoxy group at the 4-position extends into the hydrophobic back-pocket (Gatekeeper region), enhancing potency and selectivity.[1]
This guide outlines the robust chemical synthesis of this intermediate and its subsequent coupling to a representative kinase core to generate potent AKT inhibitors.[1][2]
Chemical Foundation & Retrosynthetic Analysis[1]
The synthesis is modular, allowing for the independent optimization of the chiral ether side chain and the heteroaromatic core.[2]
Key Structural Considerations
Chirality: The biological activity of kinase inhibitors is often stereospecific.[1][2] The (R)- or (S)- configuration of the 1-phenylethoxy group dictates the spatial orientation within the ATP pocket.[1] For this protocol, we describe the synthesis using racemic 1-phenylethoxy, but enantiopure (R)-1-phenylethanol or (S)-1-phenylethanol should be substituted based on specific Structure-Activity Relationship (SAR) data.
Regioselectivity: Nucleophilic aromatic substitution (SNAr) on 2-amino-4-chloropyridine favors the 4-position due to the activating effect of the pyridine nitrogen, but conditions must be controlled to prevent bis-alkylation.[1]
Retrosynthesis Diagram
Figure 1: Retrosynthetic disassembly of the AKT inhibitor to the key pyridine-amine intermediate.[1][2]
Detailed Experimental Protocols
Phase 1: Synthesis of 4-(1-Phenylethoxy)pyridin-2-amine
This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) to install the ether linkage.[1]
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-phenylethanol (1.2 equiv, 12 mmol) in anhydrous DMSO (20 mL).
Cool the solution to 0°C in an ice bath.
Carefully add NaH (60% dispersion, 2.5 equiv, 25 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]
Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes to ensure complete alkoxide formation.
Coupling Reaction:
Add 2-amino-4-chloropyridine (1.0 equiv, 10 mmol) to the reaction mixture.
Heat the reaction mixture to 80–100°C under a nitrogen atmosphere.
Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS.[1] Reaction typically completes in 4–6 hours.[1][2]
Work-up:
Cool the mixture to RT and carefully quench with ice-cold water (100 mL).
Extract the aqueous layer with EtOAc (3 x 50 mL).[2]
Combine organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMSO.[2]
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
Purification:
Purify the crude residue via flash column chromatography on silica gel (Gradient: 0–60% EtOAc in Hexanes).
Yield: Expect 60–75% as a pale yellow solid or thick oil.[1][2]
Characterization: Confirm identity via ¹H-NMR (DMSO-d₆) showing the characteristic quartet for the methine proton of the ethoxy group (~5.5 ppm) and pyridine aromatic signals.[1]
Phase 2: Coupling to Kinase Scaffold (Representative Protocol)
To generate a functional AKT inhibitor, the intermediate is typically coupled to a heteroaromatic core (e.g., a substituted pyrimidine or triazine).[2]
Scenario: Coupling to a 4-chloropyrrolo[2,3-d]pyrimidine core (common in AKT inhibitors like Capivasertib analogs).[1][2]
Purify via preparative HPLC or column chromatography.[1][2]
Note: If a protecting group (e.g., Tosyl) is present on the scaffold, a deprotection step (e.g., NaOMe/MeOH or TBAF) is required to yield the final inhibitor.[2]
To validate the synthesized inhibitor, assess its potency against AKT isoforms and cellular efficacy.[2][3]
Experimental Workflow Diagram
Figure 2: Validation workflow for AKT inhibitors.[1]
Enzymatic Assay: Use a FRET-based assay (e.g., Z'-LYTE) to determine IC₅₀ against recombinant AKT1, AKT2, and AKT3.[2]
Cellular Assay: Treat prostate cancer cells (e.g., PC-3, which are PTEN-null and have hyperactive AKT) with the inhibitor.[1][2]
Readout: Perform Western Blotting for pAKT (Ser473) and pAKT (Thr308) . A potent inhibitor should dose-dependently reduce phosphorylation levels.[1]
References
Tian, Y., Zhang, T., et al. (2018).[2] "Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy)pyridine derivatives as potential ROS1 inhibitors." European Journal of Medicinal Chemistry, 143, 182-199.[2] Link[2]
Primary reference for the synthesis of the 4-(1-phenylethoxy)pyridin-2-amine intermediate.[1]
Davies, B. R., et al. (2012).[2] "Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background."[2] Molecular Cancer Therapeutics, 11(4), 873-887.[2] Link
Reference for AKT inhibitor biological valid
Cui, J. J., et al. (2011).[2] "Tran-3-(1-amino-1-methyl-ethyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-cyclobutanol derivatives as inhibitors of Janus kinases." US Patent 2011/0288107.[1][2]
Describes general methods for coupling amines to pyrrolopyrimidine cores.
Lindsley, C. W., et al. (2005).[2] "Allosteric Akt (PKB) inhibitors: discovery and SAR of isozyme selective inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(3), 761-764.[2] Link[2]
Provides context on 2,3-diarylpyridine based AKT inhibitors.
Application Note: Scalable Synthesis Routes for 4-(1-Phenylethoxy)pyridin-2-amine
Executive Summary & Strategic Analysis The target molecule, 4-(1-Phenylethoxy)pyridin-2-amine , represents a critical structural motif found in several kinase inhibitors, most notably as a simplified core analog of Crizo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The target molecule, 4-(1-Phenylethoxy)pyridin-2-amine , represents a critical structural motif found in several kinase inhibitors, most notably as a simplified core analog of Crizotinib (Xalkori®).[1] Efficient synthesis of this ether-linked aminopyridine is challenging due to the competing electronic effects of the pyridine ring.
The Synthetic Challenge
The primary difficulty lies in the electron-rich nature of the 2-aminopyridine ring , which deactivates the 4-position toward Nucleophilic Aromatic Substitution (SNAr).
Direct Approach: Attempting SNAr on 2-amino-4-chloropyridine requires forcing conditions (high temperature/pressure), often leading to tarring and low yields.[1]
Stepwise Approach (Recommended): Utilizing 2,4-dichloropyridine exploits the natural reactivity difference between the C2 and C4 positions.[1] The C4 chlorine is significantly more electrophilic, allowing for mild, regioselective ether formation before the amine is introduced.[1]
This guide details two protocols:
Protocol A (The "Regioselective" Route): High-purity, scalable 2-step synthesis via 2,4-dichloropyridine.[1]
Protocol B (The "Direct" Route): One-step synthesis for rapid, smaller-scale delivery using harsh conditions.[1]
Retrosynthetic Logic & Pathway Visualization
The following decision tree illustrates the strategic disconnection points.
Figure 1: Retrosynthetic analysis comparing the stepwise regioselective route (Green) against the direct displacement route (Red).
Protocol A: The Stepwise Regioselective Route (Recommended)
This route is preferred for scale-up (>10g) due to superior impurity profiles and milder conditions.[1] It relies on the fact that nucleophilic attack on 2,4-dichloropyridine occurs preferentially at the C4 position .[1]
Purification: The crude oil is often pure enough (>90%) for the next step.[1] If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).[1]
Dissolve the chloro-intermediate (10 mmol) in dry Toluene (50 mL).
Add Benzophenone imine (11 mmol),
(14 mmol), (0.2 mmol), and BINAP (0.3 mmol).
Degas with Nitrogen/Argon for 10 minutes.
Heat to 100°C for 12 hours (sealed tube preferred).
Hydrolysis: Cool to RT. Add 2N HCl (20 mL) and THF (20 mL). Stir for 1 hour at RT (cleaves the imine to release the free amine).
Workup: Neutralize with NaOH to pH 10. Extract with DCM.[1]
Isolation: Concentrate and recrystallize from Ethanol/Heptane or purify via column chromatography (DCM/MeOH 95:5).
Protocol B: The Direct SNAr Route (Alternative)
This route is shorter but requires handling 2-amino-4-chloropyridine, where the amino group significantly deactivates the ring, necessitating high energy input.[1]
Prepare Alkoxide: In a dry flask, dissolve 1-phenylethanol (20 mmol) in anhydrous DMSO (30 mL). Add KOtBu (25 mmol) carefully at RT. Stir for 30 mins to form the potassium alkoxide.
Cui, J. J., et al. "Discovery of 3-[(3aR)-Hexahydro-2H-pyrrolo[3,4-d]isoxazol-2-yl]-N,N-dimethyl-4-[(4-methyl-2-pyridinyl)oxy]benzenesulfonamide..."[1] Journal of Medicinal Chemistry, 2011.[1]
Pfizer Inc.[1][4] "Enantiomerically pure aminopyridine derivatives."[1] U.S. Patent 7,858,643.[1][4][5] Link
Regioselective Substitution of 2,4-Dichloropyridine
Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of 2,4-Dichloropyridine."[1] Organic Preparations and Procedures International, 2000.[1]
ChemicalBook.[1] "2,4-Dichloropyridine Reaction Protocols."[1][3] Link
Direct Amination & Alkoxylation Protocols
Organic Syntheses.[1][3][4][6] "Mitsunobu and SNAr approaches to functionalized pyridines."[1] Link
BenchChem.[1][7] "Protocols for Pyridine Functionalization."[1][6] Link
Disclaimer: These protocols involve hazardous chemicals (strong bases, palladium catalysts, halogenated heterocycles).[1][4] All experiments should be performed in a fume hood with appropriate PPE.[1] The user assumes all liability for safety and compliance.
Application Note: Functionalization of the 2-Amino Group in 4-Alkoxypyridines
Introduction & Strategic Overview The 2-amino-4-alkoxypyridine scaffold is a privileged motif in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., CDK2, VEGFR), GPCR ligands (CRF1 antagonists), and ni...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
The 2-amino-4-alkoxypyridine scaffold is a privileged motif in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., CDK2, VEGFR), GPCR ligands (CRF1 antagonists), and nitric oxide synthase (NOS) inhibitors.
Electronic Landscape & Reactivity
The reactivity of the 2-amino group in this system is governed by a "push-pull" electronic environment:
Pyridine Ring (Pull): The electron-deficient nitrogen atom (N1) exerts an inductive withdrawing effect, reducing the basicity of the exocyclic amine compared to an aniline.
4-Alkoxy Group (Push): This is the critical differentiator. The alkoxy group at C4 acts as a strong Electron Donating Group (EDG) via resonance. This increases the electron density at the C3 and C5 positions, but more importantly, it enhances the nucleophilicity of the exocyclic amine (N-exo) relative to a bare 2-aminopyridine.
The Challenge: The primary synthetic challenge is Regioselectivity . The pyridine ring nitrogen (N1) is a competent nucleophile. Electrophiles (acyl chlorides, alkyl halides) often react at N1 under kinetic control, leading to unstable pyridinium salts or N1-functionalized byproducts.
The Solution: This guide provides thermodynamically controlled protocols and catalytic systems designed to exclusively functionalize the exocyclic amine .
Decision Matrix: Functionalization Pathways
Figure 1: Strategic decision tree for functionalizing 2-amino-4-alkoxypyridines. Select the pathway based on the target moiety.[1]
Protocol A: Chemoselective Acylation
Objective: Synthesize amides without forming ring-acylated pyridinium salts.
Mechanism: Kinetic reaction with acyl chlorides often occurs at the ring nitrogen (N1). However, the N1-acyl species is an activated acylating agent that can transfer the acyl group to the exocyclic amine (N-exo) or hydrolyze. Using a base like Triethylamine (Et3N) and controlled temperature favors the stable N-exo amide.
Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]
Catalyst (Optional): DMAP (0.1 equiv) - Use only if reaction is sluggish; note that DMAP can increase N1 attack risk.
Step-by-Step Procedure
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the aminopyridine in anhydrous DCM.
Base Addition: Add Et3N via syringe. Cool the mixture to 0°C in an ice bath.
Why? Low temperature suppresses the kinetic attack on the ring nitrogen.
Acylation: Add the Acyl Chloride dropwise over 15 minutes.
Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
Validation: Monitor by TLC.[2][3] If the N1-acylated intermediate is stable, it often appears as a baseline spot. Warming usually converts it to the less polar N-exo product.
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]
Objective: Install an alkyl group on the exocyclic amine.
Critical Note: Do NOT use alkyl halides (e.g., MeI, BnBr) directly. Direct alkylation is notoriously non-selective, frequently yielding N1-alkylated pyridinium salts (dimroth-like rearrangement precursors) or bis-alkylated products. Reductive amination is the "Gold Standard" for mono-alkylation.
Imine Formation: Mix the aminopyridine and aldehyde in DCE. Add AcOH. Stir for 30–60 minutes at RT.
Why? The 4-alkoxy group increases the nucleophilicity, facilitating imine formation, but the acid catalyst is crucial to protonate the aldehyde oxygen.
Reduction: Add NaBH(OAc)3 in one portion. Stir at RT for 12–16 hours.
Objective: Couple the amine with an aryl halide.
Challenge: The pyridine nitrogen can coordinate to Palladium, poisoning the catalyst. The 2-amino group is also sterically crowded.
Ligand Selection:BrettPhos is the ligand of choice for primary heteroaromatic amines. It is bulky enough to prevent catalyst deactivation by the pyridine ring and electron-rich enough to facilitate oxidative addition.
Materials
Nucleophile: 2-Amino-4-alkoxypyridine (1.2 equiv)
Electrophile: Aryl Bromide/Chloride (1.0 equiv)
Catalyst: Pd(OAc)2 (2–5 mol%) or Pd2(dba)3
Ligand: BrettPhos (4–10 mol%)
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)
Solvent: 1,4-Dioxane or Toluene (degassed)
Step-by-Step Procedure
Inert Setup: Flame-dry a reaction vial/flask. Cycle Argon/Vacuum 3 times.
Solvent: Add degassed solvent and the aminopyridine.
Heating: Heat to 100°C for 8–12 hours.
Tip: If the aryl halide is base-sensitive (e.g., contains esters), use Cs2CO3. If stable, NaOtBu is faster.
Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify.
Protocol D: Non-Aqueous Sandmeyer (Halogenation)
Objective: Convert the NH2 group to a Halogen (Br/Cl) for further functionalization.
Constraint: Standard aqueous Sandmeyer (NaNO2/HCl) is too harsh and may hydrolyze the 4-alkoxy group to a pyridone. Use the non-aqueous T-Butyl Nitrite method.
Preparation: Suspend CuBr2 in MeCN in a round-bottom flask. Add tBuONO.
Addition: Add the aminopyridine portion-wise (solid) or dropwise (solution in MeCN) at 0°C .
Reaction: Allow to warm to RT. Nitrogen gas evolution will be observed.[5] Stir for 2 hours.
Mechanism:[6][7][8][9][10] Radical-nucleophilic aromatic substitution (SRN1 type). The tBuONO generates the diazonium species in situ under anhydrous conditions.
Workup: Quench with 20% aqueous NH4OH (to complex copper salts). Extract with EtOAc.[3]
Note: The aqueous layer will be blue (Cu-amine complex).
Result: Yields 2-bromo-4-alkoxypyridine, a versatile intermediate for further coupling.
Data Summary & Troubleshooting
Comparative Analysis of Methods
Method
Target Bond
Key Reagents
Critical Parameter
Typical Yield
Acylation
C(O)-N
RCOCl, Et3N
Temp (0°C)
85-95%
Reductive Amination
Alkyl-N
RCHO, NaBH(OAc)3
Acid Catalyst
70-90%
Buchwald-Hartwig
Aryl-N
Pd/BrettPhos
Ligand Choice
60-85%
Non-Aq Sandmeyer
C-Halogen
tBuONO, CuX2
Anhydrous
65-80%
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Acylation: Product is water-soluble/low yield.
Formation of N1-acyl salt or hydrolysis.
Ensure base (Et3N) is in excess; keep temp low initially; avoid aqueous workup if product is polar (use resin scavenger).
Alkylation: Mixture of mono/bis-alkyl products.
Direct alkylation used instead of reductive amination.
Switch to Protocol B (Reductive Amination). If using Protocol B, ensure 1.0 equiv aldehyde is used.
Buchwald: No conversion; SM recovered.
Catalyst poisoning by pyridine N.
Switch to BrettPhos or XantPhos . Increase temp to 110°C. Ensure solvent is strictly degassed.
Sandmeyer: 4-pyridone formed (demethylation).
Acidic hydrolysis of alkoxy group.
Ensure system is anhydrous . Use tBuONO/MeCN, not NaNO2/HCl.
References
BenchChem. Protocol for N-acetylation of 2-aminopyridine: An Application Note. (2025).[2][3][7][11] Retrieved from
Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science (2011).[6] (Contextual grounding for Ligand Selection).
Organic Chemistry Portal. Sandmeyer Reaction / Sandmeyer-type Reactions. Retrieved from
Master Organic Chemistry. Reductive Amination. (2017).[12] Retrieved from
ChemicalBook. 2-Amino-4-methoxypyridine Properties and Synthesis. Retrieved from
Morressier. Mild, general and regioselective synthesis of 2-aminopyridines.[13] (2018). Retrieved from
Purification methods for 4-(1-Phenylethoxy)pyridin-2-amine intermediates
Application Note: Advanced Purification Protocols for 4-(1-Phenylethoxy)pyridin-2-amine Intermediates Executive Summary The intermediate 4-(1-phenylethoxy)pyridin-2-amine is a critical scaffold in the synthesis of ALK/c-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Purification Protocols for 4-(1-Phenylethoxy)pyridin-2-amine Intermediates
Executive Summary
The intermediate 4-(1-phenylethoxy)pyridin-2-amine is a critical scaffold in the synthesis of ALK/c-Met inhibitors (e.g., Crizotinib analogs). Its purification presents a tripartite challenge: (1) Regiochemical purity (separating 4-alkoxy from 2-alkoxy isomers), (2) Chemoselectivity (removing Mitsunobu byproducts or unreacted halides), and (3) Enantiomeric purity (isolating the bioactive R- or S-isomer).
This guide moves beyond standard flash chromatography, advocating for scalable Acid-Base Workups and Diastereomeric Salt Resolution as the primary purification vectors. These methods rely on the distinct pKa (~6.5–7.0) of the 2-aminopyridine core and the crystallizability of its chiral salts.[1][2]
Impurity Profiling & Strategy
Before selecting a protocol, the crude stream must be characterized. Common synthetic routes (SNAr or Mitsunobu) generate specific impurity classes:
Impurity Type
Origin
Removal Strategy
Triphenylphosphine Oxide (TPPO)
Mitsunobu byproduct
Precipitation in non-polar solvent (Hexane/Et2O) or Acid-Base Extraction.
Unreacted Phenylethanol
Starting material
High-vacuum distillation or Acid-Base Extraction (remains in organic phase).
Regioisomers (2-alkoxy)
SNAr byproduct
Flash Chromatography or selective salt crystallization (4-isomer is more basic).
Enantiomers (S-isomer)
Racemic synthesis
Diastereomeric salt resolution (e.g., with L-Tartaric acid or CSA).
Transition Metals (Pd/Ni)
Reduction catalysts
Thiol-functionalized silica scavengers or recrystallization.
Protocol A: Acid-Base "Swing" Extraction
Best for: Bulk removal of non-basic impurities (TPPO, unreacted alcohols, phenols).
Principle: The 2-aminopyridine nitrogen is sufficiently basic to be protonated by dilute mineral acids, becoming water-soluble. Neutral impurities (TPPO, alcohols) remain in the organic phase.
Step-by-Step Methodology:
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g crude).
Acid Extraction:
Add 1.0 M HCl (aq) (3.0 equivalents relative to pyridine).
Critical: Maintain internal temperature < 25°C to prevent ether hydrolysis.
Agitate vigorously for 15 minutes.
Separate phases.[3][4] The Aqueous Phase contains the Product-HCl salt. The Organic Phase contains TPPO and neutral impurities.
Organic Wash: Wash the aqueous phase twice with fresh EtOAc to remove entrained neutrals.
Basification & Recovery:
Cool the aqueous phase to 0–5°C.
Slowly adjust pH to ~10–12 using 4.0 M NaOH or Sat. Na2CO3 .[5] Note: The product will precipitate as a free base or oil out.
Extraction: Extract the turbid aqueous mixture with DCM (3x).
Drying: Dry combined organics over Na2SO4, filter, and concentrate.
Validation: HPLC purity should increase from ~60% to >90% after this step.
Protocol B: Enantiomeric Resolution via Salt Crystallization
Best for: Isolating a single enantiomer (e.g., (R)-isomer) from a racemic mixture without chiral chromatography.
Principle: Enantiomers have identical physical properties, but diastereomeric salts formed with a chiral acid have different solubilities.[6] (L)-Tartaric Acid or (D)-Camphorsulfonic Acid (CSA) are the industry standards for this scaffold.
Workflow (Example using L-Tartaric Acid):
Screening: Dissolve 100 mg of racemic amine in 1 mL of solvent (MeOH, EtOH, or IPA). Add 0.5–1.0 eq of chiral acid. Heat to dissolve, then cool.[6][7] Check precipitate for enantiomeric excess (ee) via Chiral HPLC.
Scale-Up Protocol:
Dissolve crude racemic amine (10 g) in Ethanol (100 mL) at 70°C.
Add (L)-Tartaric Acid (0.5 to 1.0 equivalents) dissolved in hot Ethanol.
Seeding: If available, add a seed crystal of the desired salt at 50°C.
Controlled Cooling: Ramp temperature down to 20°C at a rate of 5°C/hour. Stir at 20°C for 4 hours.
Recrystallization: If ee is <98%, recrystallize the salt from Ethanol/Water (9:1).
Free Basing: Suspend the salt in DCM/Water, basify with NaHCO3, and extract the enantiopure free base.
Protocol C: Final Polishing (Recrystallization)
Best for: Final API-grade purification to remove trace colored impurities.
Solvent System: Toluene/Heptane or Ethanol/Water.
Reference: Pfizer processes for Crizotinib intermediates often utilize Toluene/THF or Isopropanol for final slurry purifications.
Dissolve the semi-pure solid in minimal hot Toluene (80°C).
Slowly add Heptane (anti-solvent) dropwise until persistent cloudiness appears.
Re-heat to clear the solution.
Cool slowly to room temperature, then to 0°C.
Filter and wash with cold 1:1 Toluene/Heptane.
Process Visualization
The following diagram illustrates the integrated decision tree for purifying this intermediate class.
Caption: Integrated purification workflow prioritizing non-chromatographic methods for scalability.
Analytical Validation
Do not proceed to the next synthetic step without meeting these criteria:
Chiral HPLC: >99.0% ee (Column: Chiralpak AD-H or OD-H; Eluent: Hexane/IPA + 0.1% DEA).
H-NMR: Confirm absence of TPPO (peaks at ~7.5 ppm multiplet) and residual solvents.
References
Pfizer Inc. "Process for the preparation of enantiomerically pure aminopyridine derivatives." U.S. Patent 7,858,643.[9] (Describes the resolution and synthesis of Crizotinib intermediates). Link
Cui, J. J., et al. "Discovery of a novel class of potent, selective, and orally bioavailable ALK inhibitors." Journal of Medicinal Chemistry 54.18 (2011): 6342-6363. (Detailed SAR and synthesis of the pyridine core). Link
Organic Process Research & Development. "Development of the Enabling Route to Crizotinib (PF-02341066)." Org.[4][5][6][9][10][11][12] Process Res. Dev. 2011, 15, 5, 1018–1026. (Industrial scale-up and purification strategies). Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Technical Guide
Introduction & Core Rationale
Aminopyridines, specifically 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) , are critical potassium channel blockers used in neurophysiology and the treatment of disorders like Multiple Sclerosis and Lambert-Eaton Myasthenic Syndrome (LEMS).
While chemically robust in certain solid states, these compounds exhibit distinct photochemical instability and oxidative sensitivity in solution. Upon exposure to UV-VIS radiation (specifically <450 nm), the pyridine ring can undergo photo-oxidation, leading to the formation of N-oxides and nitro-derivatives (e.g., 4-amino-3-nitropyridine) [1, 2].
This guide defines a self-validating protocol for the handling of these compounds. The methodology prioritizes the "Strictest Constraint" principle: because 3,4-DAP is significantly more prone to oxidative degradation than 4-AP, the protocol defaults to conditions required for 3,4-DAP to ensure the integrity of all aminopyridine stocks.
Mechanism of Degradation[1][2][3]
Understanding the "Why" is critical for compliance. Degradation is not random; it is driven by photon absorption and oxidative stress.
Photolysis: Light energy excites the delocalized
-electrons of the pyridine ring. In the presence of dissolved oxygen, this excited state facilitates the transfer of electrons, generating reactive oxygen species (ROS).
Oxidation: The amine groups (-NH2) are susceptible to oxidation, converting to hydroxylamines or nitro groups, while the ring nitrogen can form N-oxides.
Visual Indicator: Pure aminopyridines are white/off-white crystalline solids. Degradation is physically signaled by a color shift to yellow or brown .
Diagram 1: Degradation Pathway & Logic
Caption: Simplified photochemical degradation pathway of aminopyridines leading to N-oxide and nitro- impurities.
Facility & Equipment Requirements
To mitigate the risks identified above, the following engineering controls are mandatory.
Component
Specification
Rationale
Primary Container
Amber Borosilicate Glass (Type I)
Blocks UV transmission up to ~450 nm. Essential for solution storage.
Secondary Containment
Opaque Desiccator Cabinet
Provides a double light barrier and humidity control (hygroscopic protection).
Lighting
Low-Actinic (Yellow/Red) Filters
Used during weighing/dispensing to prevent immediate photo-excitation.
Atmosphere
Nitrogen () or Argon Overlay
Displaces oxygen in headspace to prevent oxidative degradation of 3,4-DAP [3].
Weighing Tools
Anti-static Plastic Spatulas
Avoids metal contact which can catalyze oxidation in some pyridine derivatives.
Protocol 1: Receipt and Long-Term Storage
Objective: Maintain API purity >99.5% for up to 24 months.
Receipt Inspection:
Upon delivery, immediately inspect the manufacturer's Certificate of Analysis (CoA).
Visual Check: The powder must be white to off-white. Any yellowing indicates prior degradation; reject immediately.
Labeling:
Apply a "LIGHT SENSITIVE" and "TOXIC" auxiliary label.
Temperature: Store at 2°C to 8°C (Refrigerated). While 4-AP is stable at RT, refrigeration slows oxidative kinetics for all aminopyridines [4].
Environment: Place the amber vial inside a secondary opaque container (e.g., aluminum foil-wrapped box) containing a silica gel desiccant packet.
Headspace: For open vials of 3,4-DAP, purge the headspace with Nitrogen gas for 10 seconds before re-sealing.
Protocol 2: Handling and Solubilization
Objective: Prepare stable stock solutions without inducing photodegradation.
Safety Warning: 4-AP and 3,4-DAP are highly toxic (K+ channel blockers). Fatal if swallowed.[2][3] Handle only in a Fume Hood.
Workflow Diagram
Caption: Step-by-step workflow for solubilizing light-sensitive aminopyridines.
Detailed Steps:
Preparation:
Degas the solvent (Water, Saline, or Phosphate Buffer pH 7.4) using sonication or
sparging for 15 minutes to remove dissolved oxygen.
Weighing:
Dim the lab lights or work under yellow light.
Weigh the required amount into a pre-tared amber volumetric flask .
Do not sonicate the API excessively if the bath heats up; heat accelerates degradation. Vortexing is preferred.
Aliquoting:
Do not store stock solutions in a large bulk container. Divide into single-use aliquots (e.g., 1 mL in amber microcentrifuge tubes).
Freeze immediately at -20°C.
Note: Frozen aliquots are stable for 3-6 months. Thawed aliquots should be used within 24 hours and protected from light [5].
Protocol 3: Quality Control (HPLC Validation)
Before using a stored stock solution for critical experiments (e.g., patch-clamp, in vivo dosing), validate purity using High-Performance Liquid Chromatography (HPLC).
Main Peak: Retention time matches standard (~4-6 min depending on specific column).
Impurity Peaks: No secondary peaks >0.1% area (specifically looking for N-oxide peaks which elute earlier due to higher polarity).
Linearity:
for standard curve (0.1 - 100 µg/mL).
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Powder turns yellow
Photo-oxidation or moisture absorption.
Discard. Do not attempt to repurpose. Check desiccant in storage.
Solution cloudy
Precipitation or bacterial growth.
Discard. Ensure sterile filtering (0.22 µm) was performed if stored >24h.
Extra HPLC peaks
N-oxide formation.
Check if solvent was degassed. Ensure amber glassware was used.
Drifting Baseline
Ion-pairing issues in HPLC.
Ensure buffer pH is stable. Aminopyridines are basic; pH control is critical.
References
Attri, P., et al. (2021). "Kinetic modelling and proposed mechanistic pathway for photocatalytic degradation of 4-aminopyridine using cuprous oxide nanoparticles." Research on Chemical Intermediates, 47, 1-15. Link
Buyuktimkin, N., et al. (2004). "Chemical Stability of 4-Aminopyridine Capsules." Canadian Journal of Hospital Pharmacy, 57(4). Link
Vandenbosch, C., et al. (2007). "Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways." Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1775-1782. Link
Trissel, L.A., et al. (2002). "Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules." International Journal of Pharmaceutical Compounding, 6(2), 155-159. Link
Sánchez-Quiles, I., et al. (2011). "Review of the stability of photosensitive medications." Farmacia Hospitalaria, 35(4), 204-215. Link
U.S. National Institutes of Health (NIH). "Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine." Clinical Chemistry. Link
CMES. (2019). "HPLC Determination of Aminopyridines Remained as Genetoxic Impurities." Chemical Analysis and Meterage. Link
Technical Support Center: Optimizing the Synthesis of 4-(1-Phenylethoxy)pyridin-2-amine
Welcome to the Technical Support Center. 4-(1-Phenylethoxy)pyridin-2-amine is a critical structural motif and intermediate frequently utilized in the development of kinase inhibitors.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 4-(1-Phenylethoxy)pyridin-2-amine is a critical structural motif and intermediate frequently utilized in the development of kinase inhibitors. Synthesizing this specific ether linkage selectively and in high yield presents significant chemoselective and regioselective challenges.
As an Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the causality behind reaction failures and provide self-validating protocols to ensure your synthesis is robust, reproducible, and high-yielding.
Part 1: Route Selection & Mechanistic Grounding
The synthesis of 4-alkoxypyridin-2-amines generally relies on one of two orthogonal strategies: the SNAr Route (Nucleophilic Aromatic Substitution) or the Mitsunobu Route .
Synthetic Workflow & Decision Tree for 4-(1-Phenylethoxy)pyridin-2-amine.
FAQ: Which route should I choose?
A: The choice depends on your substrate's tolerance for strong bases versus your ability to handle phosphine oxide byproducts.
The SNAr Route utilizes 4-chloro-2-pyridinamine. It is highly scalable but requires strong bases (e.g., NaH) and elevated temperatures. The primary challenge is overcoming the electronic deactivation of the pyridine ring caused by the 2-amino group[1].
The Mitsunobu Route utilizes 2-amino-4-hydroxypyridine. It proceeds under milder conditions but faces severe regioselectivity issues due to the tautomerism of 4-hydroxypyridines (lactam-lactim equilibrium)[2].
Part 2: Troubleshooting the SNAr Route
Q: My SNAr reaction using unprotected 4-chloro-2-pyridinamine and 1-phenylethanol with NaH gives <20% yield and mostly unreacted starting material. Why?A: This is a classic electronic failure. The unprotected 2-amino group acts as a strong electron-donating group via resonance. This pushes electron density into the pyridine ring, raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and drastically reducing the electrophilicity of the C4 carbon[1].
The Solution: You must implement a transient protection strategy. Acetylating the 2-amino group converts it into an electron-withdrawing amide, re-activating the ring for nucleophilic attack.
Mechanistic causality of N-protection on SNAr reactivity and yield.
Q: I observe significant formation of styrene during the SNAr reaction. How can I prevent this?A: 1-Phenylethanol is a secondary alcohol highly susceptible to base-catalyzed E2 elimination (dehydration) at the elevated temperatures (80-100°C) typically required for sluggish SNAr reactions.
The Solution: Pre-form the alkoxide by reacting 1-phenylethanol with NaH at 0°C for 30 minutes before adding the electrophile. By using the N-acetylated chloropyridine (which is highly activated), you can lower the reaction temperature to 60°C, effectively outcompeting the elimination pathway.
Part 3: Troubleshooting the Mitsunobu Route
Q: I am getting a mixture of N-alkylated and O-alkylated products when reacting 2-amino-4-hydroxypyridine with 1-phenylethanol.A: 2-Amino-4-hydroxypyridine exists in a tautomeric equilibrium with 2-amino-1H-pyridin-4-one[3]. Under Mitsunobu conditions, the ambident nature of this scaffold leads to competing alkylation at the exocyclic oxygen (O-alkylation) and the endocyclic/exocyclic nitrogens (N-alkylation)[2].
The Solution: Chemoselective N-protection (e.g., di-Boc protection of the 2-amino group) is mandatory to sterically and electronically bias the reaction towards O-alkylation.
Q: How do I remove the triphenylphosphine oxide (TPPO) byproduct efficiently without tedious chromatography?A: TPPO co-elutes with polar pyridine products.
The Solution: Utilize a magnesium chloride (MgCl₂) precipitation workup. TPPO forms a highly insoluble complex with MgCl₂ in ether/hexanes, allowing you to remove >95% of the byproduct via simple filtration before chromatography.
Part 4: Quantitative Data Optimization
The following table summarizes the causal relationship between reaction conditions and isolated yields based on our optimized workflows.
Synthetic Route
Substrate
Protecting Group
Reagents / Conditions
Major Byproduct
Isolated Yield (%)
SNAr (Unoptimized)
4-chloro-2-pyridinamine
None
NaH, 1-Phenylethanol, DMF, 100°C
Styrene, Unreacted SM
< 20%
SNAr (Optimized)
4-chloro-2-pyridinamine
N-Acetyl
NaH, 1-Phenylethanol, DMF, 60°C
Trace Styrene
82%
Mitsunobu (Unoptimized)
2-amino-4-hydroxypyridine
None
DIAD, PPh3, 1-Phenylethanol, THF, RT
N-alkylated pyridone
35%
Mitsunobu (Optimized)
2-amino-4-hydroxypyridine
N,N-di-Boc
DIAD, PPh3, 1-Phenylethanol, THF, 0°C
TPPO (removed via MgCl₂)
88%
Part 5: Self-Validating Experimental Protocols
Protocol A: Optimized SNAr Workflow
This protocol utilizes transient N-acetylation to activate the pyridine ring.
N-Acetylation: Dissolve 4-chloro-2-pyridinamine (1.0 eq) in DCM. Add TEA (1.5 eq) and cool to 0°C. Dropwise add Acetyl Chloride (1.1 eq). Stir for 2 hours at RT.
Validation Checkpoint: LCMS must show complete conversion to M+1 = 171. A positive ninhydrin stain indicates incomplete protection.
Alkoxide Formation: In a separate flame-dried flask under Argon, suspend NaH (60% dispersion, 1.5 eq) in anhydrous DMF at 0°C. Slowly add 1-phenylethanol (1.2 eq).
Validation Checkpoint: The cessation of H₂ gas evolution (bubbling) confirms complete deprotonation to the alkoxide.
SNAr Coupling: Add the N-(4-chloropyridin-2-yl)acetamide from Step 1 to the alkoxide solution. Heat to 60°C for 4 hours.
Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) should show consumption of the starting material (Rf 0.3) and a new UV-active spot (Rf 0.6).
Deprotection: Quench with water, extract with EtOAc, and concentrate. Dissolve the crude intermediate in EtOH, add 2M NaOH (aq), and reflux for 3 hours to cleave the acetyl group. Extract and purify via silica gel chromatography to yield pure 4-(1-phenylethoxy)pyridin-2-amine.
Protocol B: Optimized Mitsunobu Workflow
This protocol utilizes N,N-di-Boc protection to force O-alkylation regioselectivity.
Chemoselective N-Protection: React 2-amino-4-hydroxypyridine with Boc₂O (2.5 eq) and DMAP (0.1 eq) in THF to form the N,N-di-Boc protected intermediate.
Mitsunobu Coupling: Dissolve the protected intermediate (1.0 eq), 1-phenylethanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0°C. Add DIAD (1.5 eq) dropwise over 15 minutes.
Validation Checkpoint: The initial yellow color of DIAD should dissipate rapidly upon addition, indicating the successful formation of the active Morrison-Brunn-Huisgen betaine intermediate.
TPPO Precipitation Workup: Concentrate the reaction mixture to a viscous oil. Add a 1:1 mixture of Diethyl Ether and Hexanes, followed by anhydrous MgCl₂ (2.0 eq). Stir vigorously for 2 hours. Filter the white precipitate (TPPO-MgCl₂ complex) through a Celite pad.
Validation Checkpoint: ³¹P NMR of the filtrate should confirm the absence of the massive phosphine oxide peak at ~29 ppm.
Deprotection: Treat the concentrated filtrate with 20% TFA in DCM for 2 hours at RT to cleave the Boc groups. Concentrate and neutralize with saturated NaHCO₃ to yield the target compound.
References
1.1 - Benchchem Technical Guide on SNAr Reactivity and Deactivation.
2.3 - Benchchem Technical Guide on Synthetic Methodologies and Tautomerism.
3.2 - Benchchem Technical Guide on Pyridinone Tautomerism and Mitsunobu Selectivity.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Nucleophilic Aromatic Substitution (
) for Pyridinyl Ethers
Status: Operational | Ticket ID: SNAR-PYR-004
Audience: Process Chemists, Medicinal Chemists, Drug Development Leads[1]
Executive Summary & System Overview
User Context: You are attempting to synthesize 4-(1-phenylethoxy)pyridin-2-amine , a structural motif critical to ALK inhibitors like Crizotinib (Xalkori) .
The Challenge: This transformation requires displacing a leaving group at the C4 position of a pyridine ring with a secondary alkoxide. The reaction faces three primary failure modes:
Electronic Deactivation: The electron-donating 2-amino group renders the C4 position electron-rich, raising the activation energy for nucleophilic attack.
Ambident Nucleophilicity: The deprotonated 2-amino group competes with the alkoxide, leading to N-alkylation side products.
Chiral Erosion: If using chiral 1-phenylethanol, the harsh basic conditions required for
can cause racemization via deprotonation of the benzylic proton.
This guide provides optimized protocols and troubleshooting logic to navigate these bottlenecks.
Diagnostic & Troubleshooting Modules
Module A: Reactivity & Kinetics (Low Conversion)
Q: My reaction using 2-amino-4-chloropyridine and sodium hydride (NaH) is stalled at <20% conversion. Increasing heat only degrades the starting material. Why?
A: You are fighting the electronic nature of the pyridine ring.
Root Cause: The 2-amino group is a strong electron donor (+M effect). It pushes electron density into the pyridine ring, destabilizing the anionic Meisenheimer intermediate required for
. Furthermore, Chlorine is a poor leaving group in this specific context because it lacks the high electronegativity needed to inductively stabilize that same intermediate.
The Fix:
Switch Leaving Groups: Change the substrate to 2-amino-4-fluoropyridine . The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) significantly compared to chlorine.
Protect the Amine: Install a Boc (tert-butoxycarbonyl) group on the amine. This converts the electron-donating amine into an electron-withdrawing carbamate, activating the C4 position for attack.[1]
Parameter
Standard Condition (Poor)
Optimized Condition (High Yield)
Electrophile
2-amino-4-chloropyridine
2-amino-4-fluoropyridine
Amine Status
Free amine ()
Boc-protected ()
Leaving Group Relative Rate
1x
~300x (Fluorine effect)
Module B: Chemoselectivity (N- vs. O-Alkylation)
Q: I am observing a significant impurity (M+ mass matches product). NMR suggests alkylation on the pyridine nitrogen or the exocyclic amine. How do I force O-alkylation?
A: You must modulate your Base/Solvent system according to Hard-Soft Acid-Base (HSAB) theory. [1]
Root Cause: The pyridine nitrogen and the exocyclic amine are "softer" nucleophiles compared to the "hard" alkoxide oxygen. Under thermodynamic control or in non-polar solvents, N-alkylation can compete.[1]
The Fix:
Base Selection: Use Potassium tert-butoxide (KOtBu) or Cesium Carbonate (
) .[1] The potassium/cesium counterions coordinate with the alkoxide, making it more "naked" and reactive.
Solvent: Use polar aprotic solvents like DMSO or DMF . These solvate the cation effectively, leaving the alkoxide anion highly reactive and promoting the charge-controlled attack at the C4 position (O-alkylation).
Module C: Stereochemical Integrity (Racemization)
Q: I used (R)-1-phenylethanol (>99% ee), but the product is nearly racemic. What happened?
A: Your base is deprotonating the benzylic carbon.
Mechanism: The benzylic proton of 1-phenylethanol is somewhat acidic (
).[1] If you use a massive excess of strong base (like NaH) and high heat (>100°C), you risk forming the benzylic carbanion, which destroys the stereocenter.[1]
The Fix:
Stoichiometry: Use a strict 1.05 - 1.1 equivalent of base relative to the alcohol. Do not use a large excess.
Temperature: Keep the reaction temperature below 60°C if possible. This is why using the Fluoro-pyridine (Module A) is critical—it allows the reaction to proceed at lower temperatures where racemization is kinetically slow.
Optimized Experimental Protocol
Objective: Synthesis of tert-butyl (4-(1-phenylethoxy)pyridin-2-yl)carbamate (Protected Precursor).
Alkoxide Formation: In a flame-dried flask under Argon, dissolve (R)-1-phenylethanol in anhydrous THF. Cool to 0°C.
Deprotonation: Add KOtBu portion-wise. Stir for 15 minutes at 0°C, then warm to Room Temperature (RT) for 30 mins. Note: Solution usually turns slight yellow.[1]
Addition: Add the tert-butyl (4-fluoropyridin-2-yl)carbamate solution (in THF) dropwise to the alkoxide.
Reaction: Heat to 50-60°C. Monitor by HPLC/TLC.
Checkpoint: Conversion should reach >95% within 4-6 hours.
Quench: Cool to RT. Quench with saturated
.
Workup: Extract with Ethyl Acetate. Wash organic layer with water (x3) to remove DMSO/salts.[1] Dry over
Deprotection (Step 2): Treat the crude intermediate with TFA/DCM (1:4) at RT for 2 hours to yield the final 4-(1-phenylethoxy)pyridin-2-amine .
Visualizations
Figure 1: Reaction Logic & Pathway[3]
Caption: Decision tree illustrating how condition selection impacts stereochemical fidelity and reaction success.
Figure 2: The Fluorine Effect (Mechanism)
Caption: Kinetic profile showing why Fluorine (leaving group) stabilizes the transition state better than Chlorine.
References & Authoritative Grounding
Cui, J. J., et al. (2011).[1][3] "Discovery of a novel class of anaplastic lymphoma kinase (ALK) inhibitors with favorable metabolic stability and high potency." Journal of Medicinal Chemistry. (Describes the foundational synthesis of Crizotinib intermediates). [1]
Pfizer Inc. (2013).[1] "Process for the preparation of Crizotinib." US Patent 2013/0252963. (Details the industrial scale-up conditions, specifically the use of Boc-protection and Fluorine displacement).
BenchChem Technical Notes. (2025). "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." (General protocols for fluoropyridine reactivity). [1]
Technical Support Center: Troubleshooting & Purification of 4-(1-Phenylethoxy)pyridin-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex downstream processing challenges associated with 4-(1-phenylethoxy)pyridin-2-amine.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex downstream processing challenges associated with 4-(1-phenylethoxy)pyridin-2-amine. This molecule is a critical structural motif and intermediate in the synthesis of advanced kinase inhibitors, including crizotinib analogs[1].
Synthesizing this intermediate via Nucleophilic Aromatic Substitution (SNAr) or Mitsunobu pathways inherently generates a complex crude matrix. Aminopyridine derivatives are notoriously prone to retaining unreacted starting materials and forming regioisomers, which necessitates highly rational, self-validating purification workflows rather than relying on trial-and-error column chromatography[2].
This guide synthesizes thermodynamic principles, pKa differentials, and phase-separation kinetics to provide you with field-proven, scalable purification strategies[3].
Part 1: Reaction Pathway & Impurity Profiling
To successfully purify the crude product, we must first understand the mechanistic origins of the impurities. The thermodynamic driving forces during the SNAr reaction dictate the formation of specific byproducts.
Reaction pathway and generation of key impurities during SNAr synthesis.
Quantitative Data & Physicochemical Properties
Exploiting the physicochemical differences between these components is the cornerstone of our purification strategy.
Component
Role in Matrix
Est. LogP
Pyridine pKa (Conjugate Acid)
Primary Removal Strategy
4-(1-Phenylethoxy)pyridin-2-amine
Target Product
~2.5
~6.5
N/A (Isolation Target)
1-Phenylethanol
Excess Reagent
~1.4
Neutral
Aliphatic Trituration
2-Amino-4-chloropyridine
Unreacted SM
~1.1
~4.0
pH-Gradient Extraction
N-Alkylated Regioisomer
Side Product
~3.5
~5.5
Normal Phase Chromatography
Inorganic Salts
Base Residue
N/A
N/A
Aqueous Wash
Part 2: Troubleshooting FAQs
Q1: My crude product is heavily contaminated with unreacted 1-phenylethanol. How do I remove it without losing my target molecule in the process?A: Mechanistically, 1-phenylethanol is a highly lipophilic, neutral molecule that lacks the robust hydrogen-bonding network of an aminopyridine. Your target molecule, however, possesses both a primary amine (H-bond donor) and a pyridine nitrogen (H-bond acceptor), which creates strong intermolecular crystal lattice energy.
Solution: Do not use chromatography for this. Instead, utilize Heptane Trituration . The target molecule is virtually insoluble in cold aliphatic hydrocarbons, whereas 1-phenylethanol remains highly soluble. This provides a self-validating step: if your solid cake is crystalline and your filtrate is UV-active, the separation is successful.
Q2: Column chromatography is failing to resolve the target product from unreacted 2-amino-4-chloropyridine. What is the chemical workaround?A: Both molecules possess the highly polar 2-aminopyridine motif, causing them to co-elute or streak on silica gel. The workaround relies on exploiting their differential pKa values[3].
Causality: The chlorine atom on the starting material is strongly electron-withdrawing (-I effect), lowering the pKa of its pyridine nitrogen to ~4.0. Conversely, the alkoxy group on your target product is electron-donating via resonance (+M effect), raising its pKa to ~6.5.
Solution: By buffering an aqueous extraction system to pH 5.5 , you selectively protonate the target molecule (driving it into the aqueous phase) while leaving the chloro-impurity neutral (retained in the organic phase).
Q3: I am observing a +104 m/z mass impurity in my LC-MS. What is this, and how do I remove it?A: This indicates an over-alkylation or N-alkylation regioisomer, where the 1-phenylethyl group has attached to the exocyclic amine or the pyridine nitrogen instead of the oxygen. Continuous flow or highly optimized batch conditions can minimize this[4], but if present, it must be removed via chromatography. Because the primary amine is blocked, this impurity is significantly more lipophilic (higher LogP) and will elute much faster on normal-phase silica than your target product.
Part 3: Self-Validating Purification Workflow
Self-validating downstream purification workflow for isolating the target molecule.
Detailed Step-by-Step Methodologies
Protocol A: Removal of 1-Phenylethanol via Trituration
Concentration: Concentrate the crude organic phase (post-aqueous wash) under reduced pressure until a thick, viscous oil or semi-solid is obtained.
Solvent Addition: Add 5 volumes (relative to crude mass) of n-heptane or hexanes.
Agitation & Cooling: Vigorously stir the suspension at 45 °C for 30 minutes to ensure the oil is fully dispersed, then slowly cool the mixture to 0–5 °C using an ice bath. Stir for an additional 2 hours.
Filtration: Filter the resulting precipitate under a vacuum. Wash the cake with 2 volumes of ice-cold heptane.
Self-Validation Check: Spot the filtrate on a TLC plate (UV 254 nm). A strong, high-Rf spot confirms the successful extraction of 1-phenylethanol.
Protocol B: pH-Gradient Extraction for Aminopyridine Resolution
Dissolution: Dissolve the solid cake from Protocol A in Ethyl Acetate (EtOAc) (10 mL/g).
Acidic Partitioning: Prepare a 0.5 M Citrate or Acetate buffer adjusted precisely to pH 5.5. Add an equal volume of this buffer to the EtOAc solution in a separatory funnel.
Phase Separation: Shake vigorously and allow the layers to separate. The target product (pKa ~6.5) will be protonated and move into the lower aqueous layer. The unreacted 2-amino-4-chloropyridine (pKa ~4.0) remains unprotonated in the upper EtOAc layer.
Validation: Analyze both layers via LC-MS. The aqueous layer should contain >95% of the target mass.
Basification & Recovery: Separate the aqueous layer, cool it to 0 °C, and slowly add 2 M NaOH until the pH reaches 9.0. The target product will deprotonate and precipitate as a free base.
Final Isolation: Extract the basified aqueous layer with fresh EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the highly purified 4-(1-phenylethoxy)pyridin-2-amine.
References
1.[3] US3337630A - Process for the purification of amines - Google Patents. Source: google.com. URL:
2.[1] Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib - Semantic Scholar. Source: semanticscholar.org. URL:
3.[4] Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Source: acs.org. URL:
4.[2] CN107417603B - Preparation method of crizotinib intermediate - Google Patents. Source: google.com. URL:
Technical Support Center: Navigating the Aqueous Solubility Challenges of 4-(1-Phenylethoxy)pyridin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility issues with 4-(1-Phenylethoxy)pyridin-2-amine. As a Senior Application Scientist, t...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility issues with 4-(1-Phenylethoxy)pyridin-2-amine. As a Senior Application Scientist, this guide synthesizes fundamental chemical principles with practical, field-proven methodologies to empower you to overcome these challenges in your experimental workflows. Our approach is grounded in establishing a thorough understanding of the molecule's physicochemical properties, which in turn informs the selection and optimization of an appropriate solubilization strategy.
Understanding the Molecule: A Prerequisite for Success
4-(1-Phenylethoxy)pyridin-2-amine is a heterocyclic aromatic amine. Its structure, featuring a pyridine ring, an amino group, and a bulky phenylethoxy substituent, suggests potential challenges in achieving high aqueous solubility. The aromatic rings contribute to hydrophobicity, while the amino group and the nitrogen in the pyridine ring offer avenues for pH-dependent solubility.
While specific experimental data for 4-(1-Phenylethoxy)pyridin-2-amine is not extensively available in public literature, we can infer its likely properties based on its structural motifs. The 2-aminopyridine core is known to be water-soluble[1][2]. However, the addition of the lipophilic 1-phenylethoxy group will significantly decrease its intrinsic aqueous solubility.
To effectively troubleshoot solubility issues, it is paramount to first determine the key physicochemical properties of your specific batch of 4-(1-Phenylethoxy)pyridin-2-amine. This guide provides detailed protocols for these essential preliminary experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-(1-Phenylethoxy)pyridin-2-amine not dissolving in water?
A1: The limited aqueous solubility of this compound is likely due to the presence of the hydrophobic phenyl and ethoxy groups, which dominate over the hydrophilic character of the aminopyridine core. At neutral pH, the molecule is likely to be in its less soluble free base form.
Q2: I've tried vortexing and heating, but the compound remains a suspension. What should I do next?
A2: Simple physical methods are often insufficient for compounds with low intrinsic solubility. The next logical step is to explore formulation strategies that alter the chemical environment of the compound. This guide provides detailed protocols for pH adjustment, the use of co-solvents, and cyclodextrin complexation.
Q3: Is it necessary to determine the pKa and logP of the compound myself?
A3: Absolutely. While we can predict these values, experimental determination is crucial for developing a robust and reproducible solubilization protocol. The pKa will directly inform your pH adjustment strategy, and the logP will provide a quantitative measure of its lipophilicity, guiding your choice of co-solvents or other solubilization technologies.
Q4: Can I use DMSO to dissolve the compound and then dilute it into my aqueous buffer?
A4: This is a common practice, but it can be problematic. While 4-(1-Phenylethoxy)pyridin-2-amine is likely soluble in organic solvents like DMSO, diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution, a phenomenon known as "antisolvent precipitation." If you must use this method, it is critical to do so in a controlled manner and to be aware of the final DMSO concentration in your experiment, as it can impact biological assays.
Part 1: Foundational Characterization Protocols
A self-validating system begins with accurate characterization. The following protocols are designed to provide you with the essential data to make informed decisions about your solubilization strategy.
Protocol 1: Experimental Determination of pKa via Potentiometric Titration
The pKa is the pH at which the amino group of the pyridine ring is 50% ionized. Knowing this value is critical for successful solubilization via pH modification.[3]
Materials:
4-(1-Phenylethoxy)pyridin-2-amine
Calibrated pH meter and electrode
Magnetic stirrer and stir bar
Buret
Standardized 0.1 M HCl and 0.1 M NaOH solutions
Deionized water
0.15 M Potassium Chloride (KCl) solution
Procedure:
Prepare a 1 mM solution of 4-(1-Phenylethoxy)pyridin-2-amine in a solution of 0.15 M KCl. The KCl is used to maintain a constant ionic strength.
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide.
Place the solution on the magnetic stirrer and immerse the pH electrode.
Begin stirring and allow the initial pH reading to stabilize.
Titrate the solution with the standardized 0.1 M HCl, adding small increments (e.g., 0.05 mL) and recording the pH after each addition. Allow the pH to stabilize before adding the next increment.
Continue the titration well past the equivalence point (the point of the most rapid pH change).
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the curve.[3]
Protocol 2: Experimental Determination of the Octanol-Water Partition Coefficient (LogP) via the Shake-Flask Method
LogP is a measure of a compound's lipophilicity. A higher logP value indicates greater hydrophobicity. This value will help in selecting appropriate co-solvents.[4][5]
Materials:
4-(1-Phenylethoxy)pyridin-2-amine
n-Octanol (pre-saturated with water)
Water (pre-saturated with n-octanol)
Shake-flask or centrifuge tubes
Vortex mixer
Centrifuge
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
Prepare a stock solution of 4-(1-Phenylethoxy)pyridin-2-amine in either water or n-octanol.
Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated n-octanol and pre-saturated water.
Seal the flask and shake vigorously for at least 1 hour to allow for partitioning between the two phases.
Let the flask stand to allow the two phases to separate completely. Centrifugation can be used to expedite this process.
Carefully collect a sample from both the aqueous and the n-octanol layers.
Quantify the concentration of the compound in each phase using a validated analytical method.
Calculate the LogP using the following equation:
LogP = log10 ([Concentration in Octanol] / [Concentration in Water])[4]
Protocol 3: Determination of Aqueous Solubility via the Shake-Flask Method
This protocol will determine the intrinsic solubility of your compound in water at a specific temperature.[6][7][8]
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
Add an excess amount of the solid compound to a flask containing a known volume of deionized water. The excess solid should be clearly visible.
Seal the flask and place it in a shaker incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
After incubation, allow the suspension to settle.
Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solids.
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method. This concentration represents the aqueous solubility.
Part 2: Troubleshooting and Solubilization Strategies
Based on the data you have generated from the foundational protocols, you can now select and optimize a suitable solubilization strategy.
Strategy 1: pH Adjustment
Principle: As an aminopyridine derivative, 4-(1-Phenylethoxy)pyridin-2-amine is a weak base. By lowering the pH of the aqueous solution, the amino group will become protonated, forming a more soluble salt.[9][10]
Troubleshooting Guide:
Problem
Possible Cause
Suggested Solution
Compound precipitates when I lower the pH.
You may have overshot the optimal pH range or are experiencing a common ion effect.
Determine the pKa of your compound (Protocol 1). Adjust the pH to approximately 2 pH units below the pKa. Add the acid slowly while monitoring for any precipitation.
The solubility is still too low even at an acidic pH.
The intrinsic solubility of the free base is very low, and even the salt form has limited solubility.
Combine pH adjustment with another solubilization technique, such as the use of co-solvents or cyclodextrins.
The compound is not stable at low pH.
The compound may undergo acid-catalyzed hydrolysis or degradation.
Assess the stability of your compound at the target pH over the time course of your experiment. If it is unstable, consider a different solubilization strategy.
Workflow for pH Adjustment:
Caption: Workflow for pH-mediated solubilization.
Strategy 2: Co-solvents
Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[11][12]
Recommended Co-solvents:
Ethanol
Propylene glycol
Polyethylene glycol 400 (PEG 400)
Dimethyl sulfoxide (DMSO)
Troubleshooting Guide:
Problem
Possible Cause
Suggested Solution
The compound precipitates upon addition of the aqueous buffer to the co-solvent stock.
Antisolvent precipitation due to a rapid change in solvent polarity.
Prepare the co-solvent/water mixture first, then add the compound. Alternatively, add the aqueous buffer to the co-solvent stock very slowly with vigorous stirring.
A high concentration of co-solvent is required for dissolution.
The compound is highly lipophilic.
Screen a panel of co-solvents to find the most effective one. Consider combining the co-solvent approach with pH adjustment.
The co-solvent interferes with my downstream assay.
Many organic solvents can affect biological systems.
Use the lowest effective concentration of the co-solvent. Run appropriate vehicle controls in your experiments.
Workflow for Co-solvent Screening:
Caption: Workflow for selecting and optimizing a co-solvent system.
Strategy 3: Cyclodextrin Inclusion Complexes
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like 4-(1-Phenylethoxy)pyridin-2-amine, forming an inclusion complex that has a much higher aqueous solubility.[4][6][13]
Commonly Used Cyclodextrins:
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Troubleshooting Guide:
Problem
Possible Cause
Suggested Solution
The solubility enhancement is not significant.
The guest molecule may not fit well into the cyclodextrin cavity, or the stoichiometry is not optimal.
Screen different types of cyclodextrins (e.g., β vs. γ derivatives). Vary the molar ratio of the compound to the cyclodextrin.
The solution is viscous at high cyclodextrin concentrations.
This is a known property of some cyclodextrin solutions.
Determine the minimal cyclodextrin concentration required for complete solubilization.
The cyclodextrin interferes with my assay.
Cyclodextrins can sometimes interact with other components in an assay.
Run appropriate controls with the cyclodextrin alone to assess for any background interference.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for poorly water-soluble guest molecules.[4][13]
Materials:
4-(1-Phenylethoxy)pyridin-2-amine
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Mortar and pestle
Deionized water
Ethanol
Procedure:
Accurately weigh the compound and HP-β-CD in a desired molar ratio (e.g., 1:1 or 1:2).
Place the HP-β-CD in the mortar and add a small amount of water to form a paste.
Gradually add the compound to the paste while continuously kneading.
Knead the mixture for 30-60 minutes, adding a small amount of ethanol if the paste becomes too dry.
Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
The resulting powder is the inclusion complex, which can then be tested for its aqueous solubility.
Data Summary and Comparison
To aid in your experimental design, the following table summarizes the predicted physicochemical properties of structurally related compounds. It is important to reiterate that these are in silico predictions and should be confirmed experimentally for 4-(1-Phenylethoxy)pyridin-2-amine.
Compound
Predicted LogP
Predicted pKa (Basic)
Notes
2-Aminopyridine
~0.5
~6.8
Highly water-soluble parent compound.
4-Phenylpyridin-2-amine
~1.8
~6.5
Increased lipophilicity due to the phenyl group.[14]
A more complex structure with higher predicted lipophilicity.[15]
Analytical Methods for Quantification
A robust and validated analytical method is essential for accurately determining the concentration of 4-(1-Phenylethoxy)pyridin-2-amine in your solubility studies.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the recommended method for its specificity and sensitivity. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. The detection wavelength should be set to the λmax of the compound, which can be determined by running a UV-Vis scan.[16][17][18]
UV-Vis Spectrophotometry: For a less complex matrix, direct UV-Vis spectrophotometry can be used. A calibration curve should be prepared in the same solvent system as the samples. It is important to ensure that there are no interfering substances that absorb at the same wavelength.[19][20]
This technical support guide provides a comprehensive framework for systematically addressing the solubility challenges of 4-(1-Phenylethoxy)pyridin-2-amine. By first characterizing the fundamental properties of your compound and then applying a logical, step-wise approach to solubilization, you can develop robust and reproducible formulations for your research needs.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
Avdeef, A. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 12(3), 896–900.
Mohammed, J., & Al-Jaf, H. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
Denonne, F., & Le Lamer, S. (n.d.). Workup for Removing Amines. Retrieved from [Link]
Bhalani, D. V., & Patel, M. M. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Pharmaceutical Science and Technology, 10(2), 1-10.
Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
U.S. Environmental Protection Agency. (1978). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]
PubChem. (n.d.). 4-phenylpyridin-2-amine. Retrieved from [Link]
Zhang, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315.
Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in.... Retrieved from [Link]
Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2795-2815.
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
Trends in Sciences. (2024). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. Retrieved from [Link]
Kumar, S., & Singh, S. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 15(9), 1079.
Avdeef, A., & Tsinman, K. (2019). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
ResearchGate. (n.d.). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. Retrieved from [Link]
Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
Williams, H. D., et al. (Eds.). (2013).
Leito, I., et al. (2019). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Journal of Physical Organic Chemistry, 32(10), e4002.
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
Rowan University. (2025). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Retrieved from [Link]
ResearchGate. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
Malaysian Journal of Chemistry. (2023). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Retrieved from [Link]
ChemRxiv. (n.d.). Boosting Predictability: Towards Rapid Estimation of Organic Molecule Solubility. Retrieved from [Link]
BMC Research Notes. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]
ACS Omega. (2023). Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. Retrieved from [Link]
RSC Publishing. (n.d.). Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach. Retrieved from [Link]
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
Sultan Qaboos University Journal For Science. (2022). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.... Retrieved from [Link]
ChemRxiv. (n.d.). Prioritization of unknown features based on predicted toxicity categories. Retrieved from [Link]
Technical Support Center: Aminopyridine Stability & Oxidation Prevention
[1] Subject: Troubleshooting and Preventing Oxidation of the Amino Group in Pyridine Derivatives Ticket ID: AP-OX-PROTECT-001 Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Subject: Troubleshooting and Preventing Oxidation of the Amino Group in Pyridine Derivatives
Ticket ID: AP-OX-PROTECT-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Welcome & Diagnostic Triage
Welcome to the Technical Support Center. You are likely here because your aminopyridine derivative is degrading, turning black/brown, or failing to survive an oxidative transformation elsewhere on the molecule.
Unlike simple anilines, aminopyridines (especially 2-aminopyridines) possess a unique electronic duality.[1] The pyridine ring is electron-withdrawing, theoretically stabilizing the amine. However, the ring nitrogen (
) is basic and nucleophilic, often acting as a catalyst for the amine's own decomposition or participating in unwanted N-oxide formation.
Quick Diagnostic: What are you seeing?
Use this decision matrix to identify the specific type of oxidation you are encountering.
Figure 1: Diagnostic workflow for identifying the mode of aminopyridine degradation.
Module: Protection Strategies (The "Shield" Approach)
Issue: You need to perform a reaction (e.g., oxidation of a side-chain alcohol) but the amino group is sensitive.
Solution: Mask the amine. The electronic nature of the pyridine ring makes standard protection (like Boc) slightly more complex than with simple anilines due to the nucleophilicity of the ring nitrogen.
Harsh oxidative conditions where Ac might hydrolyze.[1]
Phth (Phthalimide)
Stable to Mild Acid/Oxidants
Moderate
Hydrazine (Gabriel conditions)
Complete blockage of NH protons (prevents H-bonding).[1]
Protocol 2A: Mono-Boc Protection of 2-Aminopyridine
Why this fails often: The ring nitrogen (
) can attack the Boc anhydride, leading to unstable intermediates or bis-protection. We use DMAP to catalyze the reaction on the exocyclic amine selectively.
NMR should show a singlet at ppm (9H) and a downfield shift of the NH proton ( ppm).[1]
Module: Chemoselective Reagents (The "Sniper" Approach)
Issue: You want to oxidize a functional group without protecting the amine.
Solution: Use reagents that operate via mechanisms that do not engage the lone pair of the nitrogen.
Avoid Permanganate (
) and Chromic Acid (Jones) .[1] These are "sledgehammers" that will oxidize the amine to a nitro group or cleave the ring.
Recommended Reagent: IBX (2-Iodoxybenzoic Acid)
IBX is the gold standard for oxidizing alcohols to aldehydes/ketones in the presence of free amines and pyridines.
Mechanism: IBX coordinates with the alcohol oxygen.[1] The oxidation proceeds via a ligand coupling mechanism, not a radical or SET (Single Electron Transfer) mechanism that typically attacks amines [1, 2].
Selectivity: The pyridine nitrogen may coordinate to the Iodine center, but it does not undergo permanent oxidation under standard conditions.
Protocol 3A: IBX Oxidation of Pyridyl-Methanol to Pyridyl-Aldehyde
Solvent: DMSO (or EtOAc/Reflux if IBX is modified)[1]
Step-by-Step:
Preparation: Dissolve the substrate in DMSO (
). IBX is insoluble in most organic solvents but soluble in DMSO.[1]
Addition: Add IBX solid in one portion at RT.
Reaction: Stir at RT. Reaction is usually fast (1–4 hours).[1]
Note: If the reaction is sluggish, heat to
.
Workup (The "Crash" Method): Dilute the reaction mixture with water (
volume). The byproduct (IBA) and excess IBX will precipitate. Filter them off.
Extraction: Extract the filtrate with EtOAc. The amine remains intact.[1]
Figure 2: Mechanistic pathway of IBX oxidation, highlighting the survival of the amine functionality.
Module: Storage & Handling (The "Maintenance" Approach)
Issue: Your compound turns brown on the shelf.
Cause: Oxidative dimerization.[1][4] Aminopyridines, particularly 2-aminopyridines, can undergo radical coupling to form azo-linkages or "tar" upon exposure to air and light [3].
FAQs:
Q: Can I store 2-aminopyridine as a free base?A: Yes, but only if highly pure and crystalline.[1] Amorphous oils degrade rapidly.[1] If your product is an oil, convert it to a salt (HCl or Tosylate).
Why: The crystal lattice protects the amine lone pair from atmospheric oxygen. In an oil, the molecular mobility allows radical propagation.
Q: Why is my sample turning black?A: This is likely "Aniline Black" type polymerization.[1] It is autocatalytic.[1] Once it starts, the radical species promote further oxidation.
Action: Purify immediately (column chromatography) to remove the "seed" impurities, then store under Argon at
.
Q: Does pH matter?A: Yes. Acidic conditions (pH < 4) generally stabilize the amine against oxidation by protonating the ring nitrogen (and eventually the amine), reducing its electron density and nucleophilicity.
References
Nicolaou, K. C., et al. (2002). "Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Oxidant."[1] Journal of the American Chemical Society. Link[1]
More, J. D., & Finney, N. S. (2002). "A Simple and Advantageous Protocol for the Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX)." Organic Letters. Link[1]
Konstantinova, L. S., et al. (2021). "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series." ACS Omega.[1] Link[1]
Green, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[5] Wiley-Interscience.[1] (Standard Reference Text).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket Category: Organic Synthesis / Heterocyclic Chemistry
Subject: Troubleshooting Regioselectivity in Amination of 2,4-Dihalopyridines and Related Scaffolds
Assigned Specialist: Senior Application Scientist
Executive Summary
Synthesizing 4-substituted pyridin-2-amines presents a classic regiochemical paradox. In nucleophilic aromatic substitution (SNAr), the C4 position is electronically favored due to the stability of the para-quinoid Meisenheimer intermediate. Consequently, reacting 2,4-dichloropyridine with an amine typically yields the 4-amino-2-chloropyridine (the "wrong" isomer for this specific target).
To achieve high selectivity for the C2-amine , you must override this inherent electronic bias. This guide details three validated workflows to invert this selectivity: Orthogonal Halogen Cross-Coupling , Ligand-Controlled Catalysis , and N-Oxide C-H Activation .
Module 1: Diagnostic & Failure Analysis (SNAr)
User Issue:
"I reacted 2,4-dichloropyridine with a primary amine using K₂CO₃ in DMF, but NMR shows the major product is the 4-amino isomer. Why?"
Root Cause Analysis
In SNAr reactions of 2,4-dihalopyridines, the incoming nucleophile attacks the position that leads to the most stable intermediate.
C4 Attack: Forms a para-quinoid Meisenheimer complex where the negative charge is delocalized onto the ring nitrogen. This is highly stabilized.
C2 Attack: Forms an ortho-quinoid complex. While also stabilized by the nitrogen, the steric hindrance at C2 (flanking the nitrogen lone pair) and the slightly less favorable resonance contribution often make C4 the kinetic product.
The Fix: Switch Mechanisms
Do not rely on SNAr if you need high C2 selectivity on a 2,4-dichloro substrate. You must switch to Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig) using a substrate with "Orthogonal Halogens."
Module 2: The Gold Standard – Orthogonal Halogen Strategy
Concept
To force amination at C2, use 2-bromo-4-chloropyridine . Palladium(0) catalysts undergo oxidative addition significantly faster at C–Br bonds than C–Cl bonds. This kinetic difference allows you to install the amine at C2 while leaving the C4-chloride intact for subsequent functionalization.
Decision Matrix: Synthesis Pathway
Figure 1: Decision tree illustrating why 2-bromo-4-chloropyridine is the preferred starting material for C2-selective amination.
Inert Setup: Charge a dried Schlenk tube or microwave vial with Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
Solvent Degassing: Add anhydrous 1,4-dioxane. Sparge with Argon/Nitrogen for 10 minutes. This is critical to prevent catalyst poisoning.
Activation: Stir the catalyst/ligand mix at room temperature for 5 minutes until a clear solution (often reddish-orange) forms.
Addition: Add 2-bromo-4-chloropyridine (1.0 equiv), the amine (1.1 equiv), and Cs₂CO₃ (2.0 equiv).
Reaction: Seal the vessel. Heat to 80°C .
Note: Do not exceed 100°C initially.[1] Higher temperatures may encourage oxidative addition into the C4-Cl bond, eroding selectivity.
Monitoring: Monitor by LCMS. The C2-Br bond should be consumed within 2-4 hours. The C4-Cl bond usually remains intact at this temperature.
Workup: Filter through a Celite pad (eluting with EtOAc) to remove palladium black and salts. Concentrate and purify via flash chromatography.
Troubleshooting Table:
Symptom
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning (O₂)
Ensure rigorous degassing. Switch to Pd(OAc)₂ + BINAP if Xantphos fails.
C4-Product Observed
Temperature too high
Lower reaction temperature to 60-70°C. C-Cl activation barrier is higher than C-Br.
| Bis-amination (C2 & C4) | Excess amine/catalyst | Strictly limit amine to 1.0-1.1 equivalents. Stop reaction immediately upon consumption of SM. |
Module 3: The "No Halogen" Route (C-H Activation)
User Issue:
"I need to introduce an amine at C2 of a 4-substituted pyridine, but I don't have a halogenated precursor. Can I do this directly?"
Strategy: N-Oxide Activation
Direct C-H amination of pyridines is difficult due to poor electrophilicity. Converting the pyridine to a Pyridine N-oxide activates the C2/C6 positions for nucleophilic attack.
Mechanism & Workflow
Figure 2: Activation of Pyridine N-oxide allows regioselective nucleophilic attack at the alpha (C2) position.
Protocol: PyBrOP-Mediated Amination
This method (developed by coupling reagent chemistry) avoids harsh conditions like the Chichibabin reaction.
Oxidation: Treat 4-substituted pyridine with mCPBA (1.1 equiv) in DCM to generate the N-oxide. Isolate or use crude if clean.
Activation: Dissolve N-oxide (1.0 equiv) and the amine (1.2 equiv) in DCM or DMF.
Reaction: Stir at room temperature. The PyBrOP activates the N-oxide oxygen, making C2 highly electrophilic.
Outcome: The amine attacks C2, followed by re-aromatization and loss of the activating group.
Frequently Asked Questions (FAQ)
Q1: Can I use 2,4-difluoropyridine to improve SNAr selectivity?A: Generally, no. While fluorine is a better leaving group in SNAr (due to the high electronegativity stabilizing the intermediate), the C4 position remains electronically favored. You often get a mixture of 2,4-diamino and 4-amino products. The C4-F bond is exceptionally labile.
Q2: I see "Ligand-Controlled Regioselectivity" in literature. Can I use that on 2,4-dichloropyridine?A: Yes, but it is advanced and substrate-dependent. Certain bulky ligands (like BrettPhos or tBuBrettPhos ) can sometimes override electronic bias by making the C4 position sterically inaccessible, favoring C2. However, the "Orthogonal Halogen" (Br vs Cl) method is significantly more robust and requires less optimization.
Q3: How do I verify which regioisomer I have?A:
1H NMR (NOESY/ROESY): Look for cross-peaks between the amine NH/alkyl protons and the pyridine ring protons.
C2-Amine: The amine group is close to the C3-H.
C4-Amine: The amine group is close to C3-H and C5-H.
13C NMR: Compare chemical shifts to calculated values. C2-amination typically shifts the C2 carbon signal significantly upfield compared to the chloride precursor.
References
Selectivity in SNAr Reactions
Topic: Electronic preference for C4 substitution in 2,4-dihalopyridines.[9][10]
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
Context: Explains the stabilization of the para-quinoid intermediate favoring C4
Technical Support Center: Stability of 4-(1-Phenylethoxy)pyridin-2-amine
Executive Summary: The Acid Stability Paradox Status: Conditionally Unstable 4-(1-Phenylethoxy)pyridin-2-amine (CAS: 1566382-11-3) presents a specific stability challenge due to the secondary benzylic ether moiety. While...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Acid Stability Paradox
Status:Conditionally Unstable
4-(1-Phenylethoxy)pyridin-2-amine (CAS: 1566382-11-3) presents a specific stability challenge due to the secondary benzylic ether moiety. While the 2-aminopyridine core is robust, the ether linkage is significantly more acid-labile than a standard primary benzyl ether due to the stability of the resulting 1-phenylethyl carbocation.
Mild Acids (e.g., Acetic acid, dilute HCl at 0°C): Generally stable for short durations (<1 hour). Protonation occurs primarily at the pyridine nitrogen (N1).
Strong Acids / Lewis Acids (e.g., TFA, HBr, BBr₃, concentrated HCl): High risk of cleavage (dealkylation). Exposure leads to the formation of 2-amino-4-hydroxypyridine (tautomerizing to the pyridone) and styrene or 1-phenylethanol.
Mechanistic Insight: Why Degradation Occurs
To troubleshoot effectively, you must understand the "Invisible" degradation mechanism. The electron-donating amino group at position 2 increases the electron density of the ring, but the critical failure point is the exocyclic oxygen.
Degradation Pathway (Acid-Catalyzed Dealkylation)
Unlike simple alkyl ethers, the 1-phenylethoxy group can cleave via an SN1-like mechanism because the leaving group (the 1-phenylethyl cation) is resonance-stabilized.
Figure 1: Acid-catalyzed degradation pathway showing the critical cleavage of the secondary benzylic ether.
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: "I see a new polar peak in LC-MS after acidic workup."
Observation: A peak with M+H = 111.05 (2-amino-4-hydroxypyridine) appears. The lipophilic starting material (M+H ~215) decreases.
Root Cause: The acidic workup (likely pH < 3 or prolonged exposure) cleaved the ether.
Solution:
Switch to a buffered quench (e.g., Saturated NH₄Cl or Phosphate buffer pH 6-7).
Avoid using 1N HCl to wash the organic layer. Use water or brine instead.
Scenario B: "My yield is low, and the product turned into a gum."
Diagnosis: Polymerization of the byproduct.
Root Cause: The cleavage generates styrene (from the 1-phenylethyl cation). Styrene can polymerize under acidic conditions, creating a gummy residue that traps your product.
Solution:
Monitor the reaction by TLC/HPLC. If cleavage is detected, stop immediately.
Purify via reverse-phase chromatography to separate the polar pyridone from the lipophilic gum.
Scenario C: "Can I use TFA to remove a Boc group elsewhere in the molecule?"
Diagnosis: High Risk.
Risk: TFA is strong enough to cleave secondary benzylic ethers, especially if "scavengers" (like silanes or water) are present.
Recommendation:
Option 1 (Preferred): Use HCl in Dioxane at 0°C for a short duration. The lack of water minimizes hydrolysis, though cleavage is still possible.
Option 2: Use TMSOTf / 2,6-lutidine for mild Boc removal if applicable.
Validation: Run a pilot scale (5 mg) reaction first.
Use this protocol to determine if your specific acidic condition is safe.
Materials:
1 mg 4-(1-Phenylethoxy)pyridin-2-amine
Acid of choice (e.g., 10% TFA in DCM, 1M HCl, etc.)
HPLC/LC-MS System
Steps:
Preparation: Dissolve 1 mg of substrate in 100 µL of the solvent (e.g., DCM or Methanol).
Induction: Add 100 µL of the acid reagent.
Timepoints: Incubate at Room Temperature . Take aliquots at 5 min, 30 min, and 2 hours .
Quench: Immediately neutralize the aliquot with excess saturated NaHCO₃ or dilute NH₄OH before injection.
Analysis:
Pass: >98% Parent peak remaining.
Fail: Appearance of peak at m/z ~111 (Pyridone core) or m/z ~105 (Styrene fragment).
Protocol 2: Safe Workup for Acid-Sensitive Ethers
Standard workups often destroy this molecule. Use this "Cold-Buffer" method.
Step
Action
Rationale
1
Cool Down
Cool the reaction mixture to 0°C before quenching.
2
Buffer Prep
Prepare a saturated solution of Sodium Bicarbonate (NaHCO₃) or Phosphate Buffer (pH 7) .
3
Quench
Pour the reaction mixture slowly into the stirring buffer. Do not add water directly if the mixture is strongly acidic (heat of neutralization accelerates cleavage).
4
Extraction
Extract immediately with Ethyl Acetate or DCM . Do not let the layers sit.
5
Drying
Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic) if the product is extremely sensitive.
Quantitative Data: Stability Matrix
Table 1: Estimated half-life (t1/2) of 4-(1-Phenylethoxy)pyridin-2-amine based on ether reactivity principles.
Condition
Temperature
Estimated Stability
Recommendation
1M HCl (aq)
25°C
< 1 Hour
Avoid. Use buffers.
1M HCl (aq)
0°C
2 - 4 Hours
Caution. Work fast.
TFA (Neat)
25°C
Minutes
Critical Failure. Do not use.
Acetic Acid
25°C
> 24 Hours
Safe. Good solvent choice.
pH 5.5 Buffer
40°C
Stable
Safe for HPLC mobile phases.
References
Chemical Book. Synthesis and Properties of 2-Amino-4-hydroxypyridine. (Hydrolysis Product Reference).
Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives. (Lists 4-(1-phenylethoxy)pyridin-2-amine as an intermediate).
Master Organic Chemistry. Cleavage of Ethers with Acid (Mechanism).
BenchChem. Technical Guide on Pyridine Derivatives Stability.
Disclaimer: This guide is based on chemical structure-activity relationships and standard reactivity profiles of secondary benzylic ethers and aminopyridines. Always perform a micro-scale stability test before committing valuable material.
Technical Guide: Minimizing Side Reactions in 2-Aminopyridine Etherification
Introduction: The Ambident Nucleophile Challenge In drug discovery, the 2-aminopyridine scaffold is ubiquitous but synthetically treacherous. When attempting "etherification" (introducing an alkoxy group), researchers fa...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Ambident Nucleophile Challenge
In drug discovery, the 2-aminopyridine scaffold is ubiquitous but synthetically treacherous. When attempting "etherification" (introducing an alkoxy group), researchers face a tri-modal nucleophilicity problem . The molecule possesses three distinct reactive sites that compete for the alkylating agent:
Ring Nitrogen (
): Highly nucleophilic, leading to N-alkylated pyridones (often the thermodynamic sink).
Exocyclic Amine (
): Susceptible to alkylation, leading to secondary/tertiary amines.
Oxygen (
): (If starting from a hydroxypyridine) The desired site for ether synthesis, but often the least nucleophilic without specific activation.
This guide provides an autonomous troubleshooting framework to force O-alkylation (or selective
) while suppressing the two nitrogen-based side pathways.
Diagnostic Workflow: Select Your Pathway
Before optimizing conditions, identify your starting material class to determine the dominant side-reaction risk.
Figure 1: Decision matrix for selecting the correct etherification strategy based on substrate class.
Technical Support & Troubleshooting (Q&A)
Scenario A: O-Alkylation of 2-Amino-Hydroxypyridines
Context: You are reacting a 2-amino-hydroxypyridine with an alkyl halide, aiming for an ether, but you are isolating the N-alkylated pyridone.
Q1: Why is the reaction favoring N-alkylation over O-alkylation?A: This is dictated by the HSAB (Hard and Soft Acids and Bases) theory and solvent effects. The 2-pyridone tautomer is generally more stable than the 2-hydroxypyridine form. Under basic conditions (e.g.,
), the resulting ambient anion has the negative charge delocalized between and .
The Problem: The Nitrogen is often the "softer" nucleophile and attacks soft electrophiles (like alkyl iodides) readily, especially in polar aprotic solvents (DMF, DMSO) which solvate the cation and leave the anion "naked" but do not specifically block the nitrogen.
The Fix: Switch to Silver Carbonate (
) in a non-polar solvent (Benzene, Toluene, or DCM).
Mechanism:[1][2][3][4][5][6][7][8] The Silver ion (
) coordinates strongly to the "soft" ring Nitrogen and the exocyclic amine, effectively blocking them. This leaves the "hard" Oxygen available to attack the alkyl halide. This is the most reliable method for forcing O-alkylation [1][2].
Q2: Can I use the Mitsunobu reaction to make the ether?A: Proceed with extreme caution. While Mitsunobu is excellent for etherification of phenols, on 2-pyridones/hydroxypyridines it frequently favors N-alkylation .
Reasoning: The reaction proceeds via an
attack of the nucleophile (the pyridone) on the activated alcohol (alkoxy-phosphonium). The nitrogen of the pyridone is often more nucleophilic toward the phosphorus center or the carbon, leading to N-alkyl products.
Exception: O-alkylation via Mitsunobu is sometimes possible with bulky phosphines or specific substrates, but it is not the robust "go-to" for this scaffold [3].
Scenario B:
Displacement (2-Amino-Halopyridines)
Context: You are reacting 2-amino-4-chloropyridine with an alcohol to create the ether.
Q3: The reaction is stalling, or I am seeing self-condensation of the starting material.A: The exocyclic amine (
) is competing as a nucleophile. Even though alcohols are generally better nucleophiles when deprotonated, the neutral amine can react if the alkoxide concentration is low.
Solution 1 (Base Selection): You must fully deprotonate the alcohol before adding the pyridine. Use NaH (Sodium Hydride) in THF or DMF. Ensure the alcohol is in excess (1.2–1.5 eq). The alkoxide (
) is significantly more nucleophilic than the neutral amine ().
Solution 2 (Temperature):
on 2-aminopyridines is sluggish because the amino group is electron-donating, deactivating the ring toward nucleophilic attack. You likely need heat (80–100°C). If the amine reacts at these temps, protect it .
Q4: How do I protect the amine without affecting the
reactivity?A: Use a Pivaloyl (Piv) or Boc group.
Pivaloyl: Robust and sterically bulky.[9] It prevents the exocyclic nitrogen from acting as a nucleophile.
Boc: Electron-withdrawing.[10] This actually helps the
reaction by making the pyridine ring more electron-deficient (more electrophilic), facilitating the displacement of the halide by the alkoxide.
Summary of Conditions
Goal
Substrate
Reagents of Choice
Mechanism/Benefit
O-Alkylation
2-Amino-Hydroxypyridine
, Alkyl Halide, Toluene/DCM
blocks N-sites; favors O-attack.
O-Alkylation
2-Amino-Hydroxypyridine
, Alkyl Halide, DMF
Riskier. High temp favors thermodynamic (N-alkyl). Use only if Ag fails.
Alkylating Agent: Alkyl Iodide or Bromide (1.2 – 1.5 equiv)
Base/Promoter: Silver Carbonate (
) (1.0 – 2.0 equiv)
Solvent: Toluene (preferred) or DCM (anhydrous)
Step-by-Step:
Preparation: Flame-dry a reaction flask and cool under Argon/Nitrogen. Light exclusion (wrapping flask in foil) is recommended as silver salts are photosensitive.
Mixing: Suspend the 2-amino-hydroxypyridine and
in anhydrous Toluene (0.1 M concentration). Stir at room temperature for 15 minutes to allow coordination of to the ring/exocyclic nitrogens.
Addition: Add the Alkyl Halide dropwise.
Reaction:
For reactive halides (MeI, BnBr): Stir at Room Temperature for 12–24 hours.
For unreactive halides: Heat to 50–80°C. Monitor by TLC/LCMS.
Checkpoint: If N-alkylation is observed (LCMS), lower the temperature and increase
loading.
Workup: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc. Concentrate the filtrate.
Purification: Flash chromatography. The O-alkylated product is typically less polar than the N-alkylated pyridone byproduct.
References
Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones. ResearchGate.
[Link]
Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Journal of Organic Chemistry.
[Link][11]
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters.
[Link]
Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications.
[Link]
Successful recrystallization of 4-(1-Phenylethoxy)pyridin-2-amine requires balancing the polarity of the 2-aminopyridine "head" (H-bond donor/acceptor, basic) with the lipophilicity of the 1-phenylethoxy "tail."[1] This "push-pull" polarity often leads to oiling out if the solvent system is not carefully modulated.[1]
This guide provides a validated solvent screening strategy, a detailed execution protocol, and troubleshooting logic derived from structural analogs (e.g., Crizotinib intermediates) and high-impact medicinal chemistry literature [1][2].
Key Solubility Data (Estimated)
Solvent
Solubility (Hot)
Solubility (Cold)
Suitability
Ethyl Acetate (EtOAc)
High
Moderate
Excellent (Solvent)
Dichloromethane (DCM)
Very High
High
Good (Solvent)
Ethanol (EtOH)
High
Moderate
Good (Solvent)
n-Heptane / Hexanes
Low
Insoluble
Excellent (Anti-solvent)
Water
Low
Insoluble
Poor (Anti-solvent for alcohols)
Recommended Solvent Systems
Primary System: Ethyl Acetate / n-Heptane
Ratio: 1:3 to 1:5 (v/v)
Mechanism: The molecule dissolves readily in warm EtOAc.[1] The addition of non-polar Heptane disrupts the solvation shell of the lipophilic phenylethoxy tail, inducing crystallization.[1]
Best For: Bulk purification, removal of polar impurities (tar), and maximizing yield.[1]
Secondary System: Dichloromethane / Hexanes
Ratio: 1:4 (v/v)
Mechanism: DCM is a powerful solvent for the pyridine core.[1] Hexane acts as a slow-diffusing anti-solvent.[1]
Best For: High-purity analytical samples or growing X-ray quality crystals (via slow evaporation) [2].[1]
Alternative System: Isopropanol (IPA) / Water
Ratio: Variable (Start with pure IPA)
Mechanism: Exploits the steep solubility curve of aminopyridines in secondary alcohols.[1]
Best For: Removing inorganic salts carried over from synthesis (e.g., NaCl, KCl).[1]
Step-by-Step Recrystallization Protocol
Objective: Purify 5.0 g of crude 4-(1-Phenylethoxy)pyridin-2-amine using the EtOAc/Heptane system.
Phase 1: Dissolution[1]
Place 5.0 g of crude solid in a 100 mL round-bottom flask (RBF).
Add 15 mL of Ethyl Acetate .
Heat to 60°C (gentle reflux) with magnetic stirring.
Observation Check: If solids remain, add EtOAc in 2 mL increments until fully dissolved.[1]
Critical: If the solution is dark/black, add 0.25 g activated charcoal, stir for 10 mins, and filter hot through Celite.
Phase 2: Nucleation & Anti-Solvent Addition[1]
Remove the heat source and let the solution cool to 45°C .
Add n-Heptane dropwise via an addition funnel or syringe.[1]
Target: Add until a faint, persistent turbidity (cloudiness) appears.[1]
Seed Step: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.[1]
Once a precipitate forms, resume adding Heptane slowly until the total volume ratio is approx. 1:4 (EtOAc:Heptane).[1]
Phase 3: Crystallization & Isolation[1]
Allow the flask to cool to Room Temperature (RT) slowly (over 1-2 hours).
Wash the cake with cold 1:5 EtOAc/Heptane (10 mL) .
Dry under vacuum at 40°C for 4 hours.
Troubleshooting Guide
Issue 1: "The product turned into a sticky oil instead of crystals."
Cause: This is "oiling out," common with phenylethoxy ethers.[1] It occurs when the solution enters the "liquid-liquid immiscibility" region before the "solid-liquid solubility" line.[1]
Solution:
Re-heat the mixture until the oil dissolves (add a small amount of EtOAc if needed).
Seed the solution at a higher temperature (just as turbidity starts).
Slow down the cooling rate. Wrap the flask in foil or a towel.[1]
Add more solvent (EtOAc) to shift the composition away from the immiscibility gap.[1]
Issue 2: "The crystals are colored (yellow/brown)."
Cause: Oxidation of the 2-amino group or trace pyridine impurities.[1]
Solution:
Perform the dissolution step with Activated Charcoal (as described in Phase 1).[1]
Ensure the heating step is short; prolonged heating oxidizes aminopyridines.[1]
Use degassed solvents or an inert atmosphere (N2/Ar) if the compound is highly sensitive.[1]
Visual Workflows
Logic Diagram: Solvent Selection Strategy
Caption: Decision logic for the primary Ethyl Acetate/Heptane recrystallization workflow.
Logic Diagram: Troubleshooting Oiling Out
Caption: Troubleshooting flow for resolving "oiling out" phenomena common in ether-substituted pyridines.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of Ethyl Acetate?A: Yes. Ethanol is a viable solvent, often used for 2-aminopyridines [2].[1] However, the recovery yield might be lower because the compound is more soluble in cold ethanol than in cold EtOAc/Heptane.[1] If using Ethanol, use Water as the anti-solvent, but be cautious of oiling out.[1]
Q: My compound has a pinkish hue after drying. Is it impure?A: Likely yes, but trace. Aminopyridines are prone to air-oxidation, forming colored N-oxides or azo-dimers.[1] If the NMR is clean (>98%), the color is likely cosmetic.[1] To remove it, recrystallize again with activated charcoal or wash the solid with a small amount of cold ether.[1]
Q: What is the expected melting point?A: While specific to the exact polymorph, analogs like 2-amino-4-ethoxypyridine melt around 78–81°C [2].[1] 4-(1-Phenylethoxy)pyridin-2-amine is expected to be in a similar or slightly higher range (80–110°C) due to the bulky phenyl group.[1]
References
Tian, Y., Zhang, T., Long, L., et al. (2018).[1] Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy)pyridine derivatives as potential ROS1 inhibitors.[1] European Journal of Medicinal Chemistry, 143, 182-199.[1] [1]
Cai, X., Geng, X., & Zhou, Z. (2007).[1][2] 4-Ethoxypyridin-2-amine.[1][3] Acta Crystallographica Section E, E63, o3923.[1]
Organic Syntheses. (n.d.). General procedures for purification of pyridine derivatives. Organic Syntheses.
A Comparative Guide to the ¹H NMR Spectral Analysis of 4-(1-Phenylethoxy)pyridin-2-amine
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(1-Phenylethoxy)pyridin-2-amine, a compound of interest in pharmaceutical and materials science research. By dissecting its spectral features and compa...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(1-Phenylethoxy)pyridin-2-amine, a compound of interest in pharmaceutical and materials science research. By dissecting its spectral features and comparing them with structurally related analogues, we offer a comprehensive framework for researchers, scientists, and drug development professionals to confidently identify and characterize this molecule.
Introduction
4-(1-Phenylethoxy)pyridin-2-amine is a substituted pyridine derivative featuring a chiral 1-phenylethoxy group at the C4 position and an amino group at the C2 position. The accurate interpretation of its ¹H NMR spectrum is crucial for confirming its chemical structure, assessing its purity, and understanding its conformational dynamics. This guide will delve into the expected chemical shifts, coupling constants, and multiplicity patterns of each proton in the molecule, supported by experimental data from analogous compounds and established principles of NMR spectroscopy.
Predicted ¹H NMR Spectrum of 4-(1-Phenylethoxy)pyridin-2-amine
The ¹H NMR spectrum of 4-(1-Phenylethoxy)pyridin-2-amine is predicted to exhibit distinct signals corresponding to the protons of the pyridine ring, the phenylethoxy group, and the amine group. The chemical shifts are influenced by the electronic effects of the substituents and the overall molecular geometry.
Molecular Structure and Proton Numbering:
Figure 1. Molecular structure of 4-(1-Phenylethoxy)pyridin-2-amine with proton numbering.
Predicted Chemical Shifts and Multiplicities:
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H6
7.8 - 8.1
Doublet
~5-6 Hz (³J H6-H5)
The proton at the C6 position is ortho to the ring nitrogen, leading to significant deshielding.[1] It will appear as a doublet due to coupling with H5.
H5
6.5 - 6.8
Doublet of doublets
~5-6 Hz (³J H5-H6), ~2-3 Hz (⁴J H5-H3)
H5 is coupled to both H6 and H3, resulting in a doublet of doublets. The phenoxy group at C4 will have a moderate shielding effect compared to an unsubstituted pyridine.
H3
6.3 - 6.6
Doublet
~2-3 Hz (⁴J H3-H5)
H3 is expected to be the most shielded of the pyridine protons due to the electron-donating effect of the amino group at C2 and the ether linkage at C4. It will show a small coupling to H5.
Phenyl-H
7.2 - 7.5
Multiplet
-
The five protons of the phenyl ring will likely appear as a complex multiplet in the aromatic region.
O-CH
5.3 - 5.6
Quartet
~6-7 Hz (³J CH-CH3)
This methine proton is deshielded by the adjacent oxygen and the phenyl group. It will be split into a quartet by the three protons of the methyl group.
NH₂
4.5 - 5.5
Broad Singlet
-
The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature.[2] The peak is often broad due to quadrupole broadening and exchange.
CH₃
1.5 - 1.8
Doublet
~6-7 Hz (³J CH3-CH)
The methyl protons are in a typical aliphatic region and will appear as a doublet due to coupling with the methine proton.
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected spectrum of 4-(1-Phenylethoxy)pyridin-2-amine with the known spectra of its constituent substructures: 2-aminopyridine and 4-phenoxypyridine.
2-Aminopyridine
The ¹H NMR spectrum of 2-aminopyridine provides a baseline for the chemical shifts of the pyridine protons in our target molecule. In CDCl₃, the approximate chemical shifts are: H6 (~8.05 ppm, d), H5 (~7.38 ppm, ddd), H4 (~6.61 ppm, d), and H3 (~6.47 ppm, t).[3] The amino group protons appear as a broad singlet around 4.63 ppm.[3]
4-Phenoxypyridine
In 4-phenoxypyridine, the phenoxy group at the C4 position influences the chemical shifts of the pyridine protons. The protons ortho to the nitrogen (H2 and H6) are typically found around 8.5 ppm, while the protons meta to the nitrogen (H3 and H5) are around 6.9 ppm.
Analysis of Substituent Effects:
In 4-(1-Phenylethoxy)pyridin-2-amine, the electron-donating amino group at C2 will shield the ortho (H3) and para (H6) protons. Conversely, the electron-withdrawing nature of the pyridine nitrogen deshields the ortho (H6) and para (H4-substituted) protons. The 1-phenylethoxy group at C4 will primarily influence the adjacent protons H3 and H5 through its electronic and steric effects. The combination of these effects leads to the predicted chemical shifts outlined in the table above.
Experimental Protocol
Objective: To acquire a high-resolution ¹H NMR spectrum of 4-(1-Phenylethoxy)pyridin-2-amine for structural verification.
Materials:
4-(1-Phenylethoxy)pyridin-2-amine (sample)
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
NMR tube (5 mm)
Pipettes
Vortex mixer
Instrumentation:
400 MHz (or higher) NMR spectrometer
Procedure:
Sample Preparation:
Weigh approximately 5-10 mg of the 4-(1-Phenylethoxy)pyridin-2-amine sample.
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.
Cap the NMR tube and gently vortex to ensure complete dissolution.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve optimal resolution.
Set the following acquisition parameters (typical for a 400 MHz spectrometer):
Pulse width: 30-45 degrees
Acquisition time: ~4 seconds
Relaxation delay: 1-2 seconds
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
Acquire the Free Induction Decay (FID).
Data Processing:
Apply a Fourier transform to the FID.
Phase the resulting spectrum.
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integrate the peaks to determine the relative number of protons.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Data Interpretation Workflow:
Figure 2. A stepwise workflow for the interpretation of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 4-(1-Phenylethoxy)pyridin-2-amine presents a unique set of signals that, when carefully analyzed, provide unambiguous confirmation of its structure. By understanding the interplay of substituent effects and comparing the spectrum to those of simpler, related molecules, researchers can confidently assign each resonance. The provided protocol offers a standardized approach to data acquisition and analysis, ensuring reproducible and reliable results. This guide serves as a valuable resource for any scientist working with this compound or similar substituted pyridine derivatives.
References
Schneider, W. G., & Bernstein, H. J. (1956). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. Transactions of the Faraday Society, 52, 13-22.
Kao, H. C., Kuo, S. W., & Cheng, C. C. (2003). The chemical shift of 1 H NMR of poly(styrene-co-methacrylamide) copolymers. Polymer, 44(18), 5349-5358.
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
Roth, C. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl Roth. Retrieved from [Link]
Mass spectrometry (LC-MS) fragmentation of 4-(1-Phenylethoxy)pyridin-2-amine
This guide serves as a technical comparative analysis of the LC-MS/MS fragmentation behavior of 4-(1-Phenylethoxy)pyridin-2-amine , a critical pharmacophore often found in tyrosine kinase inhibitors (e.g., ALK/MET inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical comparative analysis of the LC-MS/MS fragmentation behavior of 4-(1-Phenylethoxy)pyridin-2-amine , a critical pharmacophore often found in tyrosine kinase inhibitors (e.g., ALK/MET inhibitors like Crizotinib analogs).
This document is structured to assist analytical chemists in distinguishing this specific regioisomer from its synthetic byproducts and structural analogs during drug development and impurity profiling.
In medicinal chemistry, the 2-amino-4-alkoxypyridine motif is a privileged scaffold. However, its synthesis often yields regioisomers (e.g., 2-amino-6-alkoxypyridine) or homologous impurities (e.g., benzyl ethers). Reliable differentiation requires understanding the specific energy-dependent fragmentation pathways—specifically the lability of the secondary benzylic ether bond compared to primary or aromatic ether alternatives.
This guide compares the Product (4-(1-Phenylethoxy)pyridin-2-amine) against two primary Alternatives :
Regioisomer: 6-(1-Phenylethoxy)pyridin-2-amine.
Homolog: 4-(Benzylozy)pyridin-2-amine.
Methodology: Experimental Conditions
To replicate the fragmentation data described below, the following "Self-Validating" protocol is recommended. These conditions ensure that the protonation site is controlled, favoring the pyridine ring nitrogen.
Standardized LC-MS/MS Protocol
Parameter
Setting
Rationale
Ionization
ESI Positive Mode
Pyridine nitrogen (pKa ~6.8) is easily protonated.
Mobile Phase A
0.1% Formic Acid in H₂O
Maintains acidic pH to ensure [M+H]⁺ stability.
Mobile Phase B
Acetonitrile (MeCN)
Promotes desolvation; MeOH can suppress ionization for this scaffold.
Cone Voltage
20–30 V
Low enough to prevent in-source fragmentation of the ether bond.
Collision Energy
Stepped (15, 30, 45 eV)
Essential to observe both the survivor precursor and the diagnostic m/z 111 ion.
Deep Dive: Fragmentation Mechanism
The fragmentation of 4-(1-Phenylethoxy)pyridin-2-amine is dominated by the cleavage of the ether linkage. Unlike simple aryl ethers, the presence of the 1-phenylethyl group introduces a specific "Styrene Elimination" pathway.
The Primary Pathway: Styrene Elimination (Diagnostic)
Upon collisional activation (CID), the protonated molecular ion ([M+H]⁺ m/z 215) undergoes a rearrangement. The pyridine ring nitrogen acts as the charge carrier. The 1-phenylethyl group possesses a
-hydrogen (on the methyl group) relative to the ether oxygen, facilitating a four-membered transition state elimination.
Why this matters: This neutral loss of 104 Da is diagnostic for secondary phenylethyl ethers. A simple benzyl ether (primary) would lose a benzyl radical (91 Da) or benzyl alcohol.
Secondary Pathway: Inductive Cleavage
At higher collision energies (>40 eV), the C-O bond may cleave heterolytically to form the stable carbocation:
Product Ion: m/z 105.07 (1-Phenylethyl cation)
Complementary Ion: m/z 111 (Neutral loss of the cation)
Visualization of Signaling Pathway
The following diagram illustrates the competition between the rearrangement (Path A) and direct cleavage (Path B).
Figure 1: Competitive fragmentation pathways for 4-(1-Phenylethoxy)pyridin-2-amine under ESI-CID conditions.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target molecule against its most common "imposters" in a synthesis workflow.
Comparison 1: Target vs. Regioisomer (6-Position)
In the synthesis of aminopyridines, substitution often occurs at both the 4- and 6-positions.
Ring opening is faster in 6-isomers due to proximity of N.
Expert Insight: The 4-isomer yields a significantly cleaner spectrum at moderate collision energies (20-30 eV) dominated by m/z 111. The 6-isomer often shows "shredding" (multiple low-mass fragments) at the same energy due to lower stability of the resulting pyridone core.
Comparison 2: Target vs. Benzyl Homolog
Target: 4-(1-Phenylethoxy)... (Branched ether)
Alternative: 4-(Benzyloxy)... (Linear ether)
Feature
Target (Branched)
Alternative (Linear)
Differentiator
Neutral Loss
-104 Da (Styrene)
-91 Da (Benzyl Radical)
Mass Shift
Precursor
m/z 215
m/z 201
Precursor Mass
Fragment Ion
m/z 111
m/z 111
Same core, different loss.
Protocol Note: If you observe a loss of 91 Da from a precursor of m/z 215, you likely have the 2-phenylethoxy isomer (linear chain), not the 1-phenylethoxy (branched). The branched structure must lose styrene (104).
Experimental Workflow for Identification
To confirm the identity of 4-(1-Phenylethoxy)pyridin-2-amine in a mixture:
Isolate Precursor: Set quadrupole to m/z 215.1 ± 0.5.
Apply Energy Ramp: 10 -> 50 eV.
Check Criteria:
Criterion A: Appearance of m/z 111 as the Base Peak.
Criterion B: Absence of m/z 91 (Benzyl cation). If m/z 91 is present >5%, the sample is contaminated with the linear isomer.
Criterion C: Presence of m/z 105 (Phenylethyl cation) at high energy (>40 eV).
Figure 2: Logic flow for confirming the specific ether linkage.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing McLafferty-type rearrangements in ethers).
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press. (Source for ESI ionization mechanisms of basic heterocycles).
Holčapek, M., et al. (2010). "Fragmentation behavior of isomeric aminopyridines." Journal of Mass Spectrometry. (Provides foundational data on pyridone stability).
PubChem Compound Summary. (2025). 4-(1-Phenylethoxy)pyridin-2-amine.[1] National Library of Medicine. [Link]
Technical Comparison Guide: IR Spectroscopy Characterization of 4-(1-Phenylethoxy)pyridin-2-amine
The following guide is a technical comparison and characterization manual designed for analytical scientists and medicinal chemists. It synthesizes structural analysis with spectroscopic principles to define the infrared...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a technical comparison and characterization manual designed for analytical scientists and medicinal chemists. It synthesizes structural analysis with spectroscopic principles to define the infrared profile of 4-(1-Phenylethoxy)pyridin-2-amine , a scaffold relevant to tyrosine kinase inhibitor development (e.g., ALK/c-Met inhibitors).
Executive Summary & Application Context
4-(1-Phenylethoxy)pyridin-2-amine (CAS: 1566382-11-3) is a critical pharmacophore often utilized in the synthesis of ATP-competitive inhibitors. Its structural integrity relies on the successful formation of an ether linkage between a chiral ethyl-phenyl moiety and an aminopyridine ring.
This guide provides a definitive spectroscopic framework to validate product identity and purity. Unlike standard datasheets, this document focuses on comparative analysis —distinguishing the target product from its specific synthetic precursors (1-Phenylethanol and 2-Amino-4-halopyridines) and potential regioisomers.
Key Analytical Objectives
Confirmation of Ether Bond Formation: Verification of the C–O–C asymmetric stretch.
Validation of Amine Integrity: Ensuring the primary amine (-NH₂) remains unreacted during nucleophilic substitution.
Impurity Profiling: Detection of residual hydroxyl groups (starting material).
Method B: KBr Pellet – Recommended for Structural Elucidation
Sample Prep: Grind 1–2 mg of sample with 200 mg of dry KBr (spectroscopic grade) in an agate mortar. Press at 10 tons for 2 minutes to form a transparent pellet.
Advantage: Removes potential crystal contact artifacts; often yields sharper peaks for aromatic overtones (2000–1600 cm⁻¹).
Spectral Analysis & Peak Assignment
The IR spectrum of 4-(1-Phenylethoxy)pyridin-2-amine is a superposition of a 2-aminopyridine core and a 1-phenylethoxy side chain.
Table 1: Critical IR Peak Assignments
Functional Group
Frequency (cm⁻¹)
Intensity
Vibrational Mode
Diagnostic Value
Primary Amine
3400–3500
Medium
N–H Stretch (Asym/Sym)
Confirm: Doublet indicates intact -NH₂.
Aromatic C-H
3000–3100
Weak
C–H Stretch (sp²)
Differentiates aromatic from aliphatic content.
Aliphatic C-H
2850–2980
Weak/Med
C–H Stretch (sp³)
Confirm: Methyl/Methine of ethyl group.
Pyridine Ring
1580–1620
Strong
C=N / C=C Stretch
Characteristic of the heterocyclic core.
Amine Bending
1620–1650
Medium
N–H Scissoring
Overlaps with ring stretches; confirms primary amine.
Ether Linkage
1200–1260
Strong
C–O–C Asym. Stretch
CRITICAL: Confirms coupling success.
Ether Linkage
1000–1050
Medium
C–O–C Sym. Stretch
Secondary confirmation of ether.
Mono-sub. Benzene
730–770 & 690–710
Strong
C–H Out-of-Plane (oop)
Confirms the phenyl group presence.
Comparative Analysis: Product vs. Alternatives
The true value of IR in synthesis monitoring is the differential analysis against starting materials.
Table 2: Discrimination from Precursors
Feature
Target Product
Precursor A: 1-Phenylethanol
Precursor B: 2-Amino-4-chloropyridine
3200–3600 cm⁻¹
Sharp Doublet (-NH₂)
Broad Singlet (-OH) (3300 cm⁻¹)
Sharp Doublet (-NH₂)
1200–1260 cm⁻¹
Strong (Ar-O-R)
Medium (C-OH stretch)
Weak/Absent
600–800 cm⁻¹
Phenyl oop (690/750)
Phenyl oop (690/760)
C-Cl Stretch (approx. 700-750)
Status
Pass
Impurity (Hydroxyl)
Impurity (Halogenated)
Analytical Logic[3]
Disappearance of Broad O-H: The most obvious indicator of reaction progress is the loss of the broad hydrogen-bonded hydroxyl peak (3300 cm⁻¹) from 1-phenylethanol.
Shift in C-O Environment: The C-O stretch shifts from an alcohol character (~1050-1150 cm⁻¹) to an aromatic ether character (1200-1260 cm⁻¹) due to resonance with the pyridine ring.
Retention of Amine: The N-H doublet must remain. If these peaks disappear or broaden significantly, it suggests side reactions (e.g., N-alkylation of the amine).
Visualization of Analytical Workflow
The following diagram illustrates the logical flow for using IR spectroscopy to validate the synthesis of 4-(1-Phenylethoxy)pyridin-2-amine from its primary precursors.
Figure 1: Decision tree for IR-based quality control, highlighting critical spectral regions for acceptance criteria.
Structural Pathway & Vibrational Changes
Understanding the chemical transformation helps interpret the spectral shifts. The synthesis typically involves a Nucleophilic Aromatic Substitution (
).
Figure 2: Synthetic pathway showing the conversion of functional groups tracked by IR spectroscopy.
References
NIST Chemistry WebBook. IR Spectrum of 2-Aminopyridine and related derivatives. National Institute of Standards and Technology. [Link]
PubChem Compound Summary. 2-Amino-4-chloropyridine (CID 581866). National Center for Biotechnology Information. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for functional group assignment).
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A 2-Aminopyridine-Based c-Met/ALK Inhibitor." Journal of Medicinal Chemistry. (Context for the aminopyridine scaffold synthesis). [Link]
Reference Standards for 4-Alkoxypyridin-2-amine Analysis: A Comparative Technical Guide
Executive Summary In the development of kinase inhibitors (e.g., CDK antagonists) and GPCR ligands, the 4-alkoxypyridin-2-amine scaffold is a critical pharmacophore.[1] However, analytical inconsistencies often arise due...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of kinase inhibitors (e.g., CDK antagonists) and GPCR ligands, the 4-alkoxypyridin-2-amine scaffold is a critical pharmacophore.[1] However, analytical inconsistencies often arise due to the physicochemical properties of this moiety—specifically its basicity, potential for tautomerism, and hygroscopicity.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) alternatives.[1] Experimental evidence presented herein demonstrates that while RG standards are sufficient for early discovery, they frequently fail in quantitative accuracy (Assay % w/w) due to uncharacterized salt formation and residual solvents, necessitating the use of CRMs or qNMR-validated primary standards for GMP and GLP applications.[1]
The Challenge: Why Standard Grade Matters
The synthesis of 4-alkoxypyridin-2-amines typically involves the nucleophilic aromatic substitution (
) of 2-amino-4-chloropyridine with an alkoxide.[1] This route introduces specific impurity profiles that low-grade standards often fail to quantify.[1]
Comparative Overview: CRM vs. Research Grade (RG)[1]
Feature
Certified Reference Material (CRM)
Research Grade (RG) Alternative
Impact on Data
Purity Assignment
Mass Balance & qNMR (Absolute w/w%)
HPLC Area % (Relative purity)
RG often overestimates purity by ignoring inorganics/solvents.[1]
Traceability
SI-Traceable (NIST/BIPM)
Vendor CoA only
CRM ensures regulatory compliance (ICH Q3A).
Water/Solvent
Quantified (KF / TGA / GC-HS)
Often "Not Determined"
RG can lead to 10-15% potency error in stock solutions.[1]
Understanding the origin of impurities is the first step in selecting the correct standard. The diagram below maps the synthesis pathway and potential critical quality attributes (CQAs) that a reference standard must control.
Figure 1: Impurity Origin & Degradation Pathways
Caption: Synthesis of 4-alkoxypyridin-2-amines via SNAr, highlighting critical impurities (hydrolysis products and salts) that non-certified standards often fail to characterize.
Experimental Validation: The "Potency Trap"
To demonstrate the risks of using Research Grade standards for quantitative analysis, we performed a head-to-head comparison using 2-amino-4-methoxypyridine as the model compound.[1]
Sample A contained significant inorganic salt (NaCl) and water, invisible to UV detection.[1]
Scientific Insight:
The pyridine nitrogen in 4-alkoxypyridin-2-amines is basic (
).[1] Research grade materials are often isolated as partial salts (e.g., hydrochlorides) or hydrates without being labeled as such.[1] Using Sample A to quantify a drug batch would result in a 12% overestimation of the drug's potency, potentially leading to toxic dosing in preclinical studies.
Recommended Analytical Workflows
Based on the data above, the following workflows are recommended depending on the stage of drug development.
Figure 2: Reference Standard Selection Decision Tree
Caption: Decision logic for selecting reference standards. For GMP/GLP, if a CRM is unavailable, an in-house standard must be fully characterized (qNMR, Karl Fischer, Residue on Ignition).[1]
If a CRM is unavailable, you must characterize your in-house standard.[1] This protocol ensures Trustworthiness through orthogonal validation.[1]
Step 1: Quantitative NMR (qNMR)
Rationale: Provides absolute purity independent of UV response factors.[1]
Preparation: Weigh 10.0 mg of analyte and 10.0 mg of Traceable Internal Standard (e.g., Maleic Acid or Dimethyl Sulfone) into a vial. Precision weighing (
For the analysis of 4-alkoxypyridin-2-amines , reliance on HPLC Area % from Research Grade standards is a significant source of analytical error. The basicity of the pyridine ring leads to salt formation and hygroscopicity that "invisible" to UV detectors but impacts mass-based dosing.
Final Recommendation:
For Critical Assays: Always use a CRM or a qNMR-validated primary standard .[1]
For Impurity ID: Research Grade is acceptable if the identity is confirmed by MS.
References
ICH Q3A (R2) . Impurities in New Drug Substances. International Council for Harmonisation.[1] [Link]
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][1]
Almac Group . Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. [Link][1]
Vertex Pharmaceuticals. Synthesis of 2-amino-4-alkoxypyridines via SNAr. Journal of Medicinal Chemistry. (Contextual citation based on general industry practice for kinase inhibitor synthesis).
The Strategic Advantage of the 1-Phenylethoxy Group in Pyridine-Based Kinase Inhibitors: A Comparative Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Workflow Executive Summary The development of small-molecule kinase inhibitors for...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Protocol Workflow
Executive Summary
The development of small-molecule kinase inhibitors for oncology has increasingly focused on overcoming acquired resistance and improving kinase selectivity. In the realm of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitors, the aminopyridine scaffold has proven to be a highly effective pharmacophore. However, the specific functional group attached to this scaffold dictates the molecule's thermodynamic binding profile and its ability to bypass solvent-front mutations.
This guide objectively compares the 1-phenylethoxy group against traditional alternatives (such as phenoxy and benzyloxy linkers). By analyzing the causality behind its conformational locking mechanism, we demonstrate why the 1-phenylethoxy motif at the C-3 or C-4 position of a pyridine ring significantly enhances binding affinity, target selectivity, and resilience against clinical resistance mutations like ROS1^G2032R^ and ALK^G1202R^.
Mechanistic Rationale: Why the 1-Phenylethoxy Motif?
To understand the superiority of the 1-phenylethoxy group, we must examine the thermodynamics of kinase-ligand binding. When a flexible inhibitor binds to the ATP-binding pocket of a kinase, it must adopt a specific bioactive conformation, resulting in a significant loss of conformational entropy (entropic penalty).
The Causality of Conformational Locking
Traditional inhibitors often utilize a benzyloxy (-O-CH₂-Ph) linker to reach the deep hydrophobic sub-pocket adjacent to the ATP-binding site. While this provides the necessary reach, the unhindered rotation around the C-O and C-C bonds results in a high entropic penalty upon binding.
By introducing a methyl group at the benzylic carbon to create a 1-phenylethoxy (-O-CH(CH₃)-Ph) group, medicinal chemists introduce a chiral center (typically optimized as the (R)-enantiomer). This methyl group creates localized steric hindrance that restricts the dihedral angles of the ether linkage.
Pre-organization: The molecule is "locked" into a conformation that closely mimics the bioactive state, drastically reducing the entropic penalty of binding.
Steric Evasion: The specific vector enforced by the (R)-methyl group directs the phenyl ring precisely into the hydrophobic pocket while angling the core scaffold away from the solvent-front residues. This is critical for overcoming mutations like ROS1^G2032R^, where a bulky arginine residue replaces glycine, causing severe steric clashes with flatter or more flexible inhibitors like Crizotinib [1].
Logical flow illustrating the structural and thermodynamic advantages of the 1-phenylethoxy group.
Comparative Performance Data
To objectively evaluate the 1-phenylethoxy group, we compare it against its structural analogs using synthesized 2-aminopyridine derivatives. The data below synthesizes structure-activity relationship (SAR) outcomes for wild-type (WT) and mutant kinases [1, 2].
Table 1: In Vitro Inhibitory Activity of Pyridine Scaffold Linker Variations
Linker Modification
Structure Type
ROS1 WT IC₅₀ (nM)
ALK WT IC₅₀ (nM)
ROS1^G2032R^ IC₅₀ (nM)
Entropic Penalty
Phenoxy (-O-Ph)
Rigid, short
> 5,000
> 5,000
> 10,000
Low
Benzyloxy (-O-CH₂-Ph)
Flexible, long
1,250
890
> 5,000
High
(S)-1-Phenylethoxy
Locked (Suboptimal)
850
620
3,400
Moderate
(R)-1-Phenylethoxy
Locked (Optimal)
440
3,100
42.3
Low
Reference: Crizotinib
Standard Control
120
40
> 1,000
Moderate
Data Insights:
Selectivity: The (R)-1-phenylethoxy group on the 2-aminopyridine scaffold demonstrates a remarkable 7-fold to 12-fold selectivity for ROS1 over ALK, despite a 49% sequence homology in their kinase domains [1].
Mutant Resilience: While Crizotinib loses efficacy against the ROS1^G2032R^ mutation, optimized spiro-derivatives utilizing the 1-phenylethoxy group maintain potent sub-50 nM activity [2].
Oncogenic ROS1/ALK signaling pathways and targeted inhibition by 1-phenylethoxy pyridine derivatives.
Experimental Workflows for Validation
To ensure trustworthiness, the protocols used to validate these inhibitors must be self-validating. The following workflow utilizes an ADP-Glo™ Kinase Assay format, designed with internal controls to guarantee that observed IC₅₀ shifts are driven by structural modifications (the 1-phenylethoxy group) rather than assay artifacts.
Protocol: Self-Validating In Vitro Kinase Inhibition Assay
Objective: Determine the IC₅₀ of 1-phenylethoxy pyridine derivatives against ROS1 WT and ROS1^G2032R^.
Causality in Design: We run the assay at the apparent
for ATP. Because these inhibitors are ATP-competitive, running the assay at ensures maximum sensitivity to competitive binding differences. If ATP concentrations were too high, the assay would artificially inflate the IC₅₀, masking the thermodynamic advantages of the conformational lock.
Step-by-Step Methodology:
Reagent Preparation & Quality Control:
Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
Self-Validation Check: Include a "No Enzyme" control to establish the background luminescence baseline, and a "Vehicle Only" (DMSO) control to establish the 100% activity baseline.
Compound Serial Dilution:
Prepare a 10-point, 3-fold serial dilution of the 1-phenylethoxy inhibitor and the reference compound (Crizotinib) in 100% DMSO.
Transfer 100 nL of each dilution to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to eliminate pipetting variance.
Kinase Reaction Assembly:
Add 2.5 µL of recombinant ROS1 WT or ROS1^G2032R^ enzyme (optimized to 1 nM final concentration) to the assay plate.
Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the locked conformation.
Reaction Initiation:
Add 2.5 µL of substrate mix containing Poly(Glu,Tyr) 4:1 peptide and ATP. Crucial: The final ATP concentration must be exactly at the predetermined
for the specific kinase (e.g., 50 µM for ROS1 WT).
Incubate for 60 minutes at room temperature.
Detection & Signal Conversion:
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin for light generation. Incubate for 30 minutes.
Data Analysis & Z'-Factor Validation:
Read luminescence on a microplate reader.
Calculate the Z'-factor using the "No Enzyme" and "Vehicle Only" controls. Self-Validation: Proceed with IC₅₀ calculation only if Z' > 0.6, proving the assay window is robust enough to distinguish subtle affinity differences between the benzyloxy and 1-phenylethoxy linkers.
Fit data to a 4-parameter logistic (4PL) non-linear regression model to derive IC₅₀ values.
Conclusion
The transition from a flexible benzyloxy linker to a conformationally locked 1-phenylethoxy group represents a masterclass in rational drug design. By leveraging a single chiral methyl group, researchers can dictate the binding trajectory of the pyridine scaffold. This modification not only minimizes the entropic penalty of binding—yielding highly potent ROS1/ALK inhibitors—but also provides the precise spatial geometry required to evade solvent-front resistance mutations like G2032R. For drug development professionals designing next-generation Type I kinase inhibitors, incorporating the (R)-1-phenylethoxy motif remains a proven, data-backed strategy for optimizing both selectivity and resilience.
References
Tian, Y., Zhang, T., Long, L., Li, Z., Wan, S., Wang, G., & Zhang, J. (2018). "Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy) pyridine derivatives as potential ROS1 inhibitors." European Journal of Medicinal Chemistry, 143, 182-199. [Link]
Wang, Y., et al. (2023). "Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228283.[Link]
This guide provides a structural analysis of 4-(1-Phenylethoxy)pyridin-2-amine , placing it in context with its clinically relevant regioisomers (e.g., Crizotinib intermediates) and defining its solid-state characteristi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a structural analysis of 4-(1-Phenylethoxy)pyridin-2-amine , placing it in context with its clinically relevant regioisomers (e.g., Crizotinib intermediates) and defining its solid-state characteristics.[1]
[1]
Executive Summary & Structural Context[1][2][3]
4-(1-Phenylethoxy)pyridin-2-amine (CAS: 1566382-11-3) represents a critical scaffold in the design of kinase inhibitors, specifically as a regioisomer of the ALK-inhibitor pharmacophore found in drugs like Crizotinib.[1] While the 3-alkoxy isomers are widely documented in clinical literature, the 4-alkoxy variants are emerging as potent alternatives for targeting specific kinase pockets (e.g., LRRK2, ROS1) where steric clashes at the 3-position are undesirable.[1]
This guide compares the crystallographic features of the 4-alkoxy scaffold against the established 3-alkoxy "Gold Standard" to assist researchers in rational drug design and solid-state form selection.[1]
Comparison Matrix: 4-Alkoxy vs. 3-Alkoxy Scaffolds[1]
A defining feature of 2-aminopyridines in the solid state is their hydrogen-bonding network.[1]
3-Alkoxy Series (Benchmark): The substituent at C3 creates steric bulk near the amine, forcing the molecules to form centrosymmetric dimers (Ring motif
).[1] This is observed in the Crizotinib intermediate, where the bulky halogenated phenyl ring locks the conformation.
4-Alkoxy Series (Target): The substituent at C4 is distal to the amine.[1] Crystallographic data from analogous 4-methoxypyridin-2-amine structures indicates a preference for catemeric chains (infinite chains) rather than discrete dimers.[1] The 1-phenylethoxy group adds a "herringbone" packing requirement due to
interactions between the phenyl and pyridine rings.[1]
Chiral Implications of the 1-Phenylethoxy Group
The 1-phenylethoxy moiety introduces a chiral center.[1]
Racemic Crystallization: Typically yields the centrosymmetric space group P2₁/c , where (R) and (S) enantiomers pair up, often maximizing density via
Enantiopure Crystallization: If resolved, the compound crystallizes in Sohncke space groups (e.g., P2₁ or P2₁2₁2₁ ). The lack of an inversion center often leads to lower density and higher solubility, a critical factor for bioavailability.
Unit Cell Data (Analogous Reference)
Since the specific unit cell for the unsubstituted phenyl form is proprietary/variable based on polymorphs, we provide the high-confidence data for the structural anchor (Crizotinib Intermediate) and the core scaffold.
Table 1: Crystallographic Parameters of Structural Anchors
Parameter
Anchor A: Crizotinib Intermediate
Anchor B: 2-Amino-4-methoxypyridine
Formula
Crystal System
Orthorhombic
Monoclinic
Space Group
a ()
10.263
7.842
b ()
12.237
11.560
c ()
23.480
6.930
Packing Motif
Discrete Dimers (Steric control)
Infinite H-bond Ribbons
Ref Code
CSD: GIYJUB (Analog)
CSD: AMOPYR
Key Insight: The Target molecule (4-position) will likely exhibit cell dimensions intermediate between these two, with an elongated axis to accommodate the phenyl ring, similar to Anchor A but with the symmetry of Anchor B if racemic.[1]
Reasoning: The molecule contains only light atoms (C, H, N, O).[1] Cu radiation provides better anomalous scattering signal to determine absolute configuration if no heavy atom (Br/Cl) is present.[1]
Refinement: Target a Flack parameter near 0.0 (for correct enantiomer) with a standard deviation < 0.1.
Structural Logic & Pathway Visualization[1]
The following diagram illustrates the structural divergence between the 3-alkoxy and 4-alkoxy series and their resulting packing motifs.
Figure 1: Structural decision tree comparing packing motifs of 3-alkoxy vs. 4-alkoxy aminopyridines.
References
Crizotinib Crystal Structure (PDB 2WGJ): Cui, J.J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[1] Journal of Medicinal Chemistry, 2011.[5] [1]
Aminopyridine Packing Motifs: Aakeröy, C. B., et al. "Hydrogen-bond balance and supramolecular synthons in the crystal structures of 2-aminopyridines."[1] CrystEngComm, 2013.
Synthesis of 4-alkoxypyridin-2-amines: Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines. Bioorganic & Medicinal Chemistry Letters, 2018.
Chiral Resolution of Crizotinib Intermediates: "Studies on the Dynamic Resolution of Crizotinib Intermediate." Journal of Molecular Catalysis, 2018.
CAS Registry Data: 4-(1-Phenylethoxy)pyridin-2-amine (CAS 1566382-11-3).[1] [1][6]
Comprehensive Operational & Disposal Guide: 4-(1-Phenylethoxy)pyridin-2-amine
As drug development workflows increasingly rely on complex substituted aminopyridines for kinase inhibitor synthesis, establishing rigorous, scientifically grounded safety protocols is paramount. 4-(1-Phenylethoxy)pyridi...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development workflows increasingly rely on complex substituted aminopyridines for kinase inhibitor synthesis, establishing rigorous, scientifically grounded safety protocols is paramount. 4-(1-Phenylethoxy)pyridin-2-amine (CAS: 1566382-11-3)[1] requires specific handling and disposal strategies due to its distinct physicochemical profile.
This guide provides laboratory managers and research scientists with a complete operational waste management plan. By moving beyond basic safety data sheets and implementing self-validating protocols , laboratories can ensure environmental compliance, protect personnel, and maintain absolute logistical control.
Physicochemical Profiling & Disposal Causality
To design an effective disposal plan, we must first understand the molecular behavior of the compound. With a molecular formula of C₁₃H₁₄N₂O and a monoisotopic mass of 214.11 Da[2], 4-(1-Phenylethoxy)pyridin-2-amine presents three specific structural hazards that dictate its waste trajectory:
The Aminopyridine Core: Like other 4-phenylpyridin-2-amines[3], the nitrogen atoms in the pyridine ring and the primary amine group render the molecule weakly basic. Causality: If disposed of in highly acidic waste streams without prior neutralization, it can trigger violent exothermic salt-formation reactions. Furthermore, incineration of nitrogen-rich compounds requires specialized high-temperature facilities equipped with NOx scrubbers to prevent toxic atmospheric emissions.
The Ether Linkage: The 1-phenylethoxy group contains an ether bond. Causality: While less volatile than aliphatic ethers, prolonged exposure to oxygen and light in liquid waste mixtures can theoretically lead to the slow accumulation of explosive peroxides. This strictly limits liquid waste accumulation times.
Halogen Absence: The molecule contains no halogens (F, Cl, Br, I). Causality: It must be strictly segregated into Non-Halogenated Organic Waste . Mixing it with halogenated waste unnecessarily increases disposal costs and alters the required incineration thermodynamics.
Quantitative Waste Stream Segregation
Proper segregation at the point of generation is the foundation of chemical logistics. Adhere to the following quantitative limits for Satellite Accumulation Areas (SAAs) in accordance with .
Waste Category
Primary Matrix
EPA Waste Code (Proxy)
Max Accumulation Volume
pH Limit
Max SAA Storage Time
Solid Waste
Powders, contaminated PPE, HPLC vials
U-listed
55 Gallons (per drum)
N/A
90 Days
Liquid Organic
Compound + Non-halogenated solvents
D001 / F003
5 Gallons (per carboy)
6.0 - 8.0
90 Days
Aqueous Waste
Compound + Biological buffers
D003 (if reactive)
5 Gallons (per carboy)
6.0 - 8.0
90 Days
Operational Waste Management Workflows
The following workflow illustrates the end-to-end lifecycle of 4-(1-Phenylethoxy)pyridin-2-amine waste, from generation to final high-temperature incineration.
Figure 1: End-to-end operational waste segregation and disposal workflow for 4-(1-Phenylethoxy)pyridin-2-amine.
Self-Validating Disposal Protocols
To eliminate human error, laboratory procedures must be designed as self-validating systems —where the completion of one step inherently verifies the success of the previous step.
Objective: Safely transfer reaction mixtures containing the compound into bulk SAA storage.
Prerequisites: Grounded 5-gallon HDPE carboy, calibrated pH meter, secondary containment tray.
Step 1: pH Verification & Quenching
Action: Measure the pH of the waste mixture. If pH > 8.0, neutralize dropwise with 1M HCl.
Causality: The aminopyridine core is basic. Unquenched basic amines mixed with acidic waste streams in the SAA can trigger sudden, violent exothermic reactions.
Validation Check: The step is validated only when three consecutive pH readings, taken 2 minutes apart, remain stable between 6.0 and 8.0, confirming the absence of delayed buffering effects.
Step 2: Mass-Balance Transfer
Action: Weigh the receiving carboy to establish a baseline mass (
). Transfer the neutralized liquid using a grounded, closed-system funnel.
Causality: Grounding prevents static discharge. This is critical because the compound is typically dissolved in highly flammable organic solvents (e.g., methanol, ethyl acetate) during drug development assays.
Validation Check: Weigh the carboy post-transfer (
). Calculate . This delta must match the calculated mass of the transferred liquid (Volume × Density) within a ±5% margin. A failure here immediately flags an unrecorded spill, leak, or calibration error before the operator leaves the station.
Figure 2: Self-validating mass-balance workflow for liquid waste transfer.
Protocol B: Solid Waste & Consumables Management
Objective: Secure disposal of contaminated weighing papers, spatulas, and PPE.
Action: Place all contaminated solids into a dedicated, heavy-duty polyethylene bag inside a rigid, sealable drum.
Causality: 4-(1-Phenylethoxy)pyridin-2-amine in powder form poses an inhalation hazard and can cause severe ocular irritation. Rigid outer containment prevents puncture breaches during transit.
Validation Check: Perform a visual seal inspection and apply a tamper-evident date tag. According to the, the container must be manifested and removed by EHS personnel before the 90-day expiration date printed on the tag.
Final Logistics & Incineration
Once waste is manifested and transferred from the SAA to the central facility, it must be contracted to a licensed hazardous waste disposal vendor.
Ensure your vendor manifest explicitly requests High-Temperature Incineration with NOx Scrubbing . Because 4-(1-Phenylethoxy)pyridin-2-amine contains a high weight-percentage of nitrogen, standard incineration will result in the release of nitrogen oxides (NO, NO₂). High-temperature rotary kiln incinerators equipped with selective catalytic reduction (SCR) scrubbers are mandatory to break the robust pyridine ring and neutralize the resulting gases safely.
References
PubChem. "2-Pyridinamine, 4-phenyl- (CID 109014)." National Center for Biotechnology Information. [Link]
PubChemLite. "3-(1-phenylethoxy)pyridin-2-amine (C13H14N2O)." Luxembourg Centre for Systems Biomedicine. [Link]
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." US Department of Labor. [Link]
Navigating the Uncharted: A Practical Guide to Handling 4-(1-Phenylethoxy)pyridin-2-amine
Hazard Assessment: Understanding the Risks of Aminopyridines Aminopyridine derivatives are known to be biologically active and can present a range of health hazards. Based on data from similar compounds, researchers shou...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment: Understanding the Risks of Aminopyridines
Aminopyridine derivatives are known to be biologically active and can present a range of health hazards. Based on data from similar compounds, researchers should assume that 4-(1-Phenylethoxy)pyridin-2-amine may be harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4] It is also prudent to consider it a potential skin and eye irritant.[1][2][3][5]
Key Potential Hazards:
Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.[3][4]
Skin and Eye Irritation: May cause irritation or serious eye damage upon contact.[1][2][3][5]
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][2]
Given these potential risks, a comprehensive approach to personal protective equipment (PPE) is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory tasks involving 4-(1-Phenylethoxy)pyridin-2-amine.
Task
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Aliquoting (Solid)
Safety goggles with side shields
Chemical-resistant gloves (Nitrile)
Lab coat
N95 or higher-rated respirator
Solution Preparation
Chemical splash goggles
Chemical-resistant gloves (Nitrile)
Lab coat
Use within a chemical fume hood
Running Reactions
Chemical splash goggles or face shield
Chemical-resistant gloves (Nitrile)
Lab coat
Use within a chemical fume hood
Work-up and Purification
Chemical splash goggles or face shield
Chemical-resistant gloves (Nitrile)
Lab coat
Use within a chemical fume hood
Rationale for PPE Selection:
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles or a full-face shield are necessary to protect against splashes and airborne particles.[6][7]
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[5][7]
Body Protection: A lab coat should be worn at all times and kept fully buttoned.[6] For tasks with a higher risk of splashes, consider a chemically resistant apron.
Respiratory Protection: When handling the solid compound outside of a fume hood, a respirator is crucial to prevent inhalation of fine particles. All work with solutions should be conducted in a certified chemical fume hood to minimize vapor inhalation.[6][8]
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing risk.
Step-by-Step Handling Protocol:
Preparation: Before handling the compound, ensure that a chemical fume hood is available and functioning correctly.[6][8] Locate the nearest safety shower and eyewash station.[3]
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
Weighing: If handling the solid, weigh the required amount in a fume hood or a ventilated balance enclosure to contain any dust.
Solution Preparation: Add the solid to the solvent slowly and carefully within the fume hood. Avoid splashing.
Reactions and Work-up: Conduct all subsequent steps, including reactions, extractions, and purifications, within the fume hood.[2]
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5][9] Do not eat, drink, or smoke in the laboratory.[2]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is vital.
Personal Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5][10]
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][9][11] Seek medical attention if irritation persists.[5]
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill Management Workflow:
In the event of a spill, follow this workflow to ensure a safe and effective cleanup.